molecular formula C9H8N2O2 B14074989 3,4-Dihydroquinazoline-4-carboxylic acid

3,4-Dihydroquinazoline-4-carboxylic acid

Cat. No.: B14074989
M. Wt: 176.17 g/mol
InChI Key: VZZZXZUUZCWPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroquinazoline-4-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a dihydroquinazoline core, a privileged structure found in numerous biologically active molecules, fused with a carboxylic acid functional group that provides a handle for further synthetic modification and derivatization . Researchers value this core structure for its potential in designing novel therapeutic agents. The 3,4-dihydroquinazoline pharmacophore is known to be a key motif in compounds that exhibit potent inhibitory activity against enzymes like cholinesterases, which are important targets in neurological disease research . Furthermore, similar quinazolinone-based structures have been successfully incorporated into advanced drug discovery projects, including the development of dual-target inhibitors for oncology research, highlighting the strategic value of this chemical class . The carboxylic acid moiety allows for the synthesis of amides, esters, and other derivatives, enabling the fine-tuning of physicochemical properties and biological activity for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Disclaimer: The information presented is based on the scientific literature for closely related structural analogues. Researchers are advised to conduct their own characterization and validation of the compound for specific applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1,4-dihydroquinazoline-4-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,8H,(H,10,11)(H,12,13)

InChI Key

VZZZXZUUZCWPIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=CN2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Medicinal Chemistry of 3,4-Dihydroquinazoline-4-Carboxylic Acid: Synthesis, Derivatization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, offering a highly tunable three-dimensional architecture. Specifically, 3,4-dihydroquinazoline-4-carboxylic acid serves as a critical synthetic hub. The C4-carboxylic acid moiety provides an ideal functional handle for late-stage derivatization (e.g., amidation, esterification, and tetrazole formation), enabling the rapid generation of diverse chemical libraries[1]. This technical guide explores the causal relationship between the structural functionalization of this core and its diverse biological activities, including Somatostatin Receptor 2 (SST2) agonism, Hepatitis B Virus (HBV) cccDNA inhibition, and cholinesterase inhibition.

Structural Rationale and Mechanistic Causality

The transition from a flat, fully aromatic quinazoline to a partially saturated 3,4-dihydroquinazoline introduces sp³ hybridization at the C4 position. This structural shift is not merely cosmetic; it is a causal driver of target selectivity.

  • Stereochemical Complexity: The sp³ carbon at C4 introduces chirality, allowing the molecule to project functional groups (like carboxamides) into specific, deep binding pockets of target proteins (e.g., GPCRs) that flat aromatic systems cannot access.

  • Hydrogen Bonding Dynamics: The C4-carboxylic acid and its amide derivatives act as critical hydrogen bond donor/acceptor pairs. In the context of SST2 agonists, this moiety mimics the peptide backbone of endogenous somatostatin[2].

  • Electronic Tuning: The N3-C4-N1 axis in the dihydro-state alters the electron density of the fused benzene ring, modulating the pKa of the molecule and improving its aqueous solubility compared to fully oxidized quinazolines.

Synthetic Methodologies

Historically, synthesizing substituted quinazolines required harsh conditions and yielded unstable intermediates. The modern approach utilizes a one-pot, three-component condensation strategy[3][4]. This method is favored because it directly traps the transient imine intermediate with ammonium acetate, driving the thermodynamic equilibrium toward the stable 3,4-dihydroquinazoline core without the need for intermediate isolation.

Experimental Protocol: One-Pot Synthesis of 3,4-Dihydroquinazoline-4-Carboxylic Acid

This protocol provides a self-validating system for generating the core scaffold, utilizing isatin as an inexpensive starting material.

Reagents & Materials:

  • Isatin (1.0 equiv)

  • Sodium Hydroxide (NaOH, 2.0 equiv, 1M aqueous)

  • Benzaldehyde derivative (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (3.0 equiv)

  • Ethanol (EtOH, solvent)

  • Hydrochloric acid (HCl, 1M aqueous)

Step-by-Step Methodology:

  • Alkaline Hydrolysis (Ring Opening): Suspend isatin in 1M aqueous NaOH. Stir at room temperature for 2 hours until the orange solution turns pale yellow. Causality: The hydroxide nucleophile attacks the C2 carbonyl of isatin, cleaving the C-N bond to yield the highly reactive (2-aminophenyl)-oxo-acetic acid sodium salt.

  • Condensation: Add the benzaldehyde derivative and ammonium acetate directly to the reaction flask. Dilute with EtOH to ensure homogeneity.

  • Cyclization: Reflux the mixture at 80°C for 6–8 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). Validation: The disappearance of the aldehyde spot and the emergence of a UV-active spot at a lower Rf indicates successful diimine formation and subsequent cyclization.

  • Precipitation & Isolation: Cool the reaction mixture to 0°C. Acidify dropwise with 1M HCl until the pH reaches ~4.0. Causality: Acidification protonates the sodium carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the 3,4-dihydroquinazoline-4-carboxylic acid.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure product. Validate structural integrity via ¹H-NMR (look for the characteristic sp³ C-H proton singlet near δ 5.0–5.5 ppm)[4].

Synthetic Workflow Visualization

SynthWorkflow Isatin Isatin (Starting Material) Hydrolysis Alkaline Hydrolysis (NaOH, RT) Isatin->Hydrolysis Intermediate (2-Aminophenyl)-oxo-acetic acid sodium salt Hydrolysis->Intermediate Condensation One-Pot Condensation (+ Aldehyde + NH4OAc) Intermediate->Condensation Core 3,4-Dihydroquinazoline-4- carboxylic acid Condensation->Core Derivatization Amidation / Esterification (SOCl2, then Amine) Core->Derivatization Product Bioactive Derivatives (e.g., SST2 Agonists) Derivatization->Product

Caption: Logical workflow for the one-pot, three-component synthesis and late-stage derivatization of the core scaffold.

Therapeutic Applications & Pharmacological Data

The derivatization of the C4-carboxylic acid yields compounds with potent activity across vastly different therapeutic domains.

Neuroendocrine Targeting: SST2 Receptor Agonism

Somatostatin receptors (SSTs) are GPCRs overexpressed in neuroendocrine tumors and acromegaly. Endogenous somatostatin is a peptide with a short half-life, necessitating the development of nonpeptide agonists. Medicinal chemistry efforts have identified 3,4-dihydroquinazoline-4-carboxamides as highly potent and selective SST2 agonists[2][5].

Mechanistic Causality: The conversion of the C4-carboxylic acid to a carboxamide is critical. The amide nitrogen acts as a hydrogen bond donor that interacts with key aspartate residues in the extracellular loops of the SST2 receptor. Truncating or removing this amide drastically diminishes agonist activity[5].

SST2Pathway Agonist 3,4-Dihydroquinazoline Carboxamide Receptor SST2 Receptor (GPCR) Agonist->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Activates Enzyme Adenylyl Cyclase (Inhibition) GProtein->Enzyme Inhibits Messenger Decreased cAMP Levels Enzyme->Messenger Reduces Outcome Inhibition of Growth Hormone (GH) Release Messenger->Outcome Triggers

Caption: Signal transduction pathway of SST2 receptor agonism by 3,4-dihydroquinazoline derivatives.

Antiviral Applications: HBV cccDNA Inhibition

Chronic Hepatitis B Virus (HBV) infection is driven by the persistence of covalently closed circular DNA (cccDNA) in hepatocyte nuclei. Current nucleos(t)ide analogs inhibit viral polymerase but do not eliminate cccDNA. Recently, substituted 3,4-dihydroquinazoline derivatives have been patented as novel cccDNA inhibitors[6][7]. These compounds actively destabilize or silence the episomal cccDNA template, offering a potential pathway to a functional cure for chronic HBV.

Neurodegenerative Diseases: Cholinesterase Inhibition

In Alzheimer's disease research, 3,4-dihydroquinazoline derivatives have demonstrated dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[8]. Molecular docking reveals that the partially saturated core allows the molecule to bend and perfectly occupy the deep, narrow gorge of the BChE active site, interacting via π-π stacking with tryptophan residues.

Quantitative Pharmacological Data

The following table summarizes the biological efficacy of optimized 3,4-dihydroquinazoline derivatives across different targets, demonstrating the scaffold's versatility.

Target / Disease AreaSpecific Derivative ClassPrimary Assay MetricPotency ValueReference
SST2 Receptor (Acromegaly)C4-Carboxamides (e.g., Cmpd 7/28)cAMP Functional Assay (EC₅₀)3 pM – 25 pM
HBV cccDNA (Hepatitis B)Substituted 3,4-dihydroquinazolinesHepDES19 Cell Assay (IC₅₀)Low μM range
BChE Enzyme (Alzheimer's)Compound 8b / 8dIn vitro Equine Serum (IC₅₀)45 nM – 62 nM
Breast Cancer (Oncology)C4-Tetrazolyl derivatives (Cmpd 6c)Cell Viability Assay (IC₅₀)Moderate μM

Conclusion & Future Perspectives

The 3,4-dihydroquinazoline-4-carboxylic acid scaffold is a master key in medicinal chemistry. By leveraging the sp³ geometry of the C4 position, researchers can precisely vector pharmacophores into complex biological targets. The shift from traditional step-wise synthesis to one-pot multicomponent reactions has democratized access to this scaffold, accelerating hit-to-lead optimization. Future drug discovery efforts will likely focus on utilizing this core to develop orally bioavailable, non-peptide therapies for orphan GPCR targets and persistent viral reservoirs like HBV cccDNA.

References

  • Zhao, J., et al. (2020). Discovery of nonpeptide 3,4-dihydroquinazoline-4-carboxamides as potent and selective sst2 agonists. Bioorganic & Medicinal Chemistry Letters, 30(15), 127284. Available at:[Link]

  • Chen, D., et al. (2021). Novel Substituted 3,4-Dihydroquinazoline Derivatives for Treating Hepatitis B Virus Infection. ACS Medicinal Chemistry Letters, 12(6), 946-953. Available at:[Link]

  • Park, B., et al. (2017). 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes. Bioorganic & Medicinal Chemistry Letters, 27(5), 1179-1185. Available at:[Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Available at:[Link]

  • Xie, Z.-K., et al. (2022). Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction. The Journal of Organic Chemistry, 87(15), 9488-9496. Available at:[Link]

Sources

Pharmacological properties of quinazoline-4-carboxylic acid scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Properties of Quinazoline-4-Carboxylic Acid Scaffolds

Abstract

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, represents a privileged structure in medicinal chemistry, underpinning a multitude of compounds with significant therapeutic value.[1] The incorporation of a carboxylic acid moiety at the 4-position, yielding the quinazoline-4-carboxylic acid core, has proven to be a particularly fruitful strategy in the discovery of novel therapeutic agents. This guide provides a comprehensive exploration of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of this versatile scaffold. We delve into its potent anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols for researchers in the field of drug discovery and development.

The Quinazoline-4-Carboxylic Acid Scaffold: A Privileged Core in Drug Discovery

The quinazoline ring system is a cornerstone of numerous pharmaceuticals, including the well-known anticancer agents gefitinib and erlotinib.[2][3] The addition of a carboxylic acid group at the C4 position introduces a critical pharmacophore that can engage in key interactions with biological targets, often serving as a hydrogen bond donor and acceptor. This functionalization has unlocked a diverse range of pharmacological activities, making the quinazoline-4-carboxylic acid scaffold a focal point of intensive research. Its structural rigidity, coupled with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity, enabling the rational design of potent and selective inhibitors for a variety of disease targets.

Synthetic Strategies: Building the Core and Its Derivatives

The efficient synthesis of the quinazoline-4-carboxylic acid core is paramount for exploring its therapeutic potential. Modern synthetic methodologies have moved towards more efficient and atom-economical approaches.

One-Pot, Three-Component Synthesis

A highly effective method for constructing the quinazoline-4-carboxylic acid scaffold is the one-pot, three-component reaction.[4][5] This approach offers several advantages, including procedural simplicity, reduced reaction times, and higher overall yields compared to traditional multi-step syntheses.

A common pathway involves the condensation of a (2-aminophenyl)-oxo-acetic acid salt (often generated in situ from the hydrolysis of isatin), an aldehyde, and an ammonium salt like ammonium acetate.[2][4] This reaction proceeds under mild conditions and provides direct access to the desired quinazoline-4-carboxylic acid core.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid [4]

  • Hydrolysis of Isatin: To a solution of isatin in ethanol, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the isatin is completely dissolved and the solution color changes, indicating the formation of the (2-aminophenyl)-oxo-acetic acid sodium salt.

  • Condensation: To the cooled reaction mixture, add ammonium acetate and benzaldehyde.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: Upon completion, dilute the reaction mixture with water and acidify with a dilute acid (e.g., HCl) to precipitate the 2-phenyl-quinazoline-4-carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is a versatile handle for further structural modifications, allowing for the synthesis of ester and amide derivatives.[2][4] These modifications can significantly impact the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability.

  • Esterification: Esters can be readily prepared by reacting the quinazoline-4-carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid).[2]

  • Amidation: Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine.[2][4]

G cluster_synthesis Synthesis of Quinazoline-4-Carboxylic Acid & Derivatives Isatin Isatin Intermediate (2-aminophenyl)-oxo-acetic acid sodium salt Isatin->Intermediate NaOH, EtOH Reflux Core Quinazoline-4-carboxylic Acid Core Intermediate->Core One-pot Condensation Aldehyde Aldehyde Aldehyde->Core One-pot Condensation Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Core One-pot Condensation Ester Ester Derivative Core->Ester Alcohol, H₂SO₄ Acid_Chloride Acyl Chloride Intermediate Core->Acid_Chloride SOCl₂ Alcohol Alcohol Amine Amine Amide Amide Derivative Acid_Chloride->Amide Amine

Caption: General synthetic scheme for quinazoline-4-carboxylic acid and its derivatives.

Diverse Pharmacological Activities

The quinazoline-4-carboxylic acid scaffold has demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

Quinazoline derivatives are well-established as potent anticancer agents, and the 4-carboxylic acid variants are no exception.[6][7] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism of anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Many quinazoline derivatives are potent inhibitors of EGFR tyrosine kinase, a key driver in several cancers.[2][9] They typically act as ATP-competitive inhibitors, blocking the downstream signaling pathways that lead to cell proliferation.

  • Aurora A Kinase: Selective inhibition of Aurora A kinase, a protein essential for mitotic progression, has emerged as a promising anticancer strategy. Certain quinazoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of Aurora A, leading to cell cycle arrest and apoptosis.[8] One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has shown promise as a lead compound for further development.[8]

  • VEGFR-2 Inhibition: Some quinazoline-4(3H)-one derivatives bearing a urea functionality have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR ATP ATP PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Quinazoline Quinazoline-4-Carboxylic Acid Derivative Quinazoline->EGFR Inhibition ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Other Anticancer Mechanisms

  • Carbonic Anhydrase Inhibition: Certain 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives act as non-classical inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII.[11] These enzymes are involved in regulating tumor pH and are crucial for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR) for Anticancer Activity

  • Substitutions on the 2-phenyl ring can significantly influence potency. For instance, in a series of carbonic anhydrase inhibitors, 4-methyl derivatives showed greater activity against hCA IX than 3-methyl or 4-methoxy derivatives.[11]

  • The position of a linked aminobenzoic acid moiety affects activity, with ortho-substituted compounds showing broad-spectrum growth inhibitory activity, while meta and para isomers displayed more selective effects.[11]

  • For Aurora A kinase inhibitors, halogen substitutions on both the quinazoline core (e.g., fluorine) and the terminal phenyl ring (e.g., bromine) were found to enhance inhibitory activity.[8]

Table 1: In Vitro Anticancer Activity of Selected Quinazoline-4-Carboxylic Acid Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
6e Aurora AMCF-7168.78[8]
8b hCA IX-1.6[11]
8a hCA IX-4.3[11]
8c hCA IX-4.5[11]

(Note: IC₅₀ values are indicative and can vary based on assay conditions.)

Anti-inflammatory Activity

The quinazoline scaffold is present in known non-steroidal anti-inflammatory drugs (NSAIDs) like proquazone.[12][13] Derivatives of quinazoline-4-carboxylic acid have also been investigated for their potential to mitigate inflammation.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[13][14] Molecular docking studies have suggested that these derivatives can fit into the active site of COX-2, interacting with key residues.[15]

In Vivo Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating acute anti-inflammatory activity. Several studies have shown that carboxyl-containing quinazoline derivatives can significantly inhibit edema formation in this model, with some compounds showing activity comparable to the reference drug, diclofenac sodium.[16][17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay [16]

  • Animal Grouping: Male Wistar rats are divided into control, reference (e.g., Diclofenac sodium), and test compound groups.

  • Compound Administration: Test compounds and the reference drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., every hour for 4-5 hours).

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_workflow Workflow for In Vivo Anti-inflammatory Assay Start Start: Select Animal Groups Admin Administer Test Compound, Reference, or Vehicle Start->Admin Induce Induce Paw Edema (Carrageenan Injection) Admin->Induce Measure Measure Paw Volume (Plethysmometer) Induce->Measure Calculate Calculate % Edema Inhibition Measure->Calculate End End: Evaluate Activity Calculate->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The quinazoline scaffold has been explored for its potential in this area.[18][19][20]

Spectrum of Activity

Derivatives of quinazolin-4(3H)-one, a closely related scaffold, have shown promising activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][21] Studies on quinoline-4-carboxylic acid derivatives have also demonstrated antimicrobial effects against a range of bacteria and fungi.[22][23]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

  • For quinazolin-4(3H)-ones, hydrophilic groups at the R2 position and specific placement of hydrogen-bond donors and acceptors were found to be important for potency against S. aureus.[21]

  • In some series, the presence of a naphthyl radical or an amide group linked to a phenyl radical enhanced antimicrobial activity against S. aureus and Streptococcus pneumoniae.[18]

Table 2: Antimicrobial Activity of a Quinazolinone Derivative

Compound IDOrganismMIC (µg/mL)Reference
27 S. aureus (MRSA)≤0.5[21]
27 E. faecalis (VRE)≥16[21]

(Note: Data for a quinazolinone derivative is shown to illustrate the potential of the broader scaffold.)

Conclusion and Future Perspectives

The quinazoline-4-carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic accessibility, particularly through efficient one-pot multicomponent reactions, makes it an attractive starting point for the development of diverse chemical libraries. The broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscores its therapeutic potential.

Future research in this area should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific biological targets to minimize off-target effects and enhance the therapeutic index.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide rational drug design.

  • Hybrid Molecules: Combining the quinazoline-4-carboxylic acid core with other pharmacophores to create hybrid molecules with dual or synergistic activities.[6]

The continued exploration of the rich chemical space around the quinazoline-4-carboxylic acid scaffold holds significant promise for the discovery and development of next-generation therapeutic agents to address a range of unmet medical needs.

References

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.
  • Gök, D. (2022).
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Varynskyi, B. O., et al. (2022). Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. Zaporozhye Medical Journal.
  • Abdel-Maksoud, M. S., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Suwaidan, I. A., et al. (2018). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j...
  • Jiang, B., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry.
  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives.
  • Reeve, S. M., et al. (2016). Structure–Activity Relationships (SARs) of the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
  • Eldehna, W. M., et al. (2022). 2-(3-Bromophenyl)
  • Nguyen, T. T. L., et al. (2025). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3 H )
  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica.
  • Reddy, C. S., et al. (2010). Synthesis of Quinazoline Derivatives and their Biological Activities. E-Journal of Chemistry.
  • Jampilek, J., et al. (2015). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Jampilek, J., et al. (2015).
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • Zaka, G., et al. (2012). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia.
  • Shcherbakova, L. N., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology.
  • Strašek Benedik, N., et al. (2025). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ). European Journal of Medicinal Chemistry.
  • Al-Obaid, A. M., et al. (2009). Synthesis and Antimicrobial Activity of Some New Quinazolin-4(3H)-one Derivatives.
  • Gomha, S. M., et al. (2017). Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines. Journal of Chemistry.
  • Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry.
  • Gaffer, H. E. H., et al. (2022). Quinazoline-4(3H)
  • Alam, M. J., et al. (2023). Quinazoline hybrids with anticancer activity.
  • Bawa, S., & Kumar, S. (2019). Antibacterial activity of newer Quinazolin-4(3H)
  • Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.
  • Al-Suwaidan, I. A., et al. (2021).
  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy.
  • S. S, S., & S. S, S. (2022). The Medicinal Functionality of Quinazolines.

Sources

The 3,4-Dihydroquinazoline-4-Carboxylic Acid Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of non-peptide small molecules to modulate complex G-protein coupled receptors (GPCRs) and enzymatic targets requires highly tunable, conformationally restricted scaffolds. The 3,4-dihydroquinazoline-4-carboxylic acid moiety has emerged as a "privileged pharmacophore." Unlike fully aromatic quinazolines or highly lipophilic quinolines, the partially saturated 3,4-dihydroquinazoline core provides a superior balance of hydrophilicity and lipophilicity. This structural flexibility allows medicinal chemists to install diverse hydrophobic side chains without violating Lipinski’s Rule of Five, making it a critical building block in the discovery of novel therapeutics for neuroendocrine tumors, neurodegeneration, and oncology.

Mechanistic Grounding & Pharmacological Spectrum

Somatostatin Receptor 2 (sst2) Agonism

Somatostatin analogs (SSAs) like octreotide are standard treatments for acromegaly and neuroendocrine tumors. However, their peptide nature necessitates painful intramuscular injections. Recent breakthroughs have identified 3,4-dihydroquinazoline-4-carboxamides as potent, selective, orally bioavailable non-peptide sst2 agonists [1].

Mechanistically, the 3,4-dihydroquinazoline core acts as a bioisostere for the type II’


-turn found in the native somatostatin peptide. By binding to the extracellular loops of the sst2 receptor, these compounds stabilize the active conformation of the receptor, leading to the recruitment of Gi/o proteins. This inhibits adenylate cyclase, reduces intracellular cAMP, and ultimately suppresses growth hormone (GH) secretion.

G Agonist 3,4-DHQ Agonist Receptor sst2 Receptor (GPCR) Agonist->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates Effect Inhibition of GH & Neuroendocrine Secretion PKA->Effect Cellular Response

Figure 1: Mechanism of action for 3,4-dihydroquinazoline-based sst2 agonists via Gi/o signaling.

Cholinesterase Inhibition in Neurodegeneration

Beyond GPCRs, 3,4-dihydroquinazoline derivatives exhibit profound inhibitory activity against cholinesterase enzymes, specifically Butyrylcholinesterase (BChE), which plays a compensatory role in acetylcholine hydrolysis during late-stage Alzheimer's disease [2]. Molecular docking reveals that the nitrogen-rich heterocyclic core effectively spans both the catalytic anionic site (CAS) and the peripheral site (PS) of BChE, providing dual-site inhibition that outcompetes traditional mono-site binders.

Oncology: Tubulin and Kinase Inhibition

The quinazoline scaffold is historically linked to EGFR tyrosine kinase inhibitors (e.g., gefitinib). However, the dihydro derivatives, particularly those synthesized via solid-phase methodologies or functionalized with tetrazoles, have shown potent anti-proliferative activity against ovarian (A2780) and breast (MCF-7) cancer cell lines[3, 4]. The non-planar geometry of the 3,4-dihydro core disrupts tubulin polymerization more effectively than its flat, fully aromatic counterparts [5].

Quantitative Structure-Activity Relationship (SAR) Data

To highlight the pharmacological versatility of the 3,4-dihydroquinazoline scaffold, the following table synthesizes key quantitative metrics across different therapeutic domains based on recent literature.

Compound Class / DerivativePrimary TargetCell Line / EnzymePotency (IC₅₀ / pEC₅₀)Selectivity / Notes
3,4-DHQ-4-carboxamide (Cmpd 28) sst2 ReceptorHuman sst2 (cAMP assay)pEC₅₀ = 9.5 ± 0.2>1000-fold over sst1/3/4/5 [1]
3,4-DHQ-4-carboxamide (Cmpd 12) sst2 ReceptorHuman sst2 (cAMP assay)pEC₅₀ < 6.0Loss of activity without OH group [1]
3,4-DHQ Derivative (Cmpd 8b) BChEEquine Serum BChEIC₅₀ = 45 nM146-fold higher affinity vs AChE [2]
Dihydroquinazolin-2(1H)-one (CA1-e) Unknown (Cytotoxicity)A2780 (Ovarian Cancer)IC₅₀ = 22.76 µMSolid-phase synthesis product [4]
4-Tetrazolyl-3,4-DHQ (Cmpd 6c) Tubulin / EGFRMCF-7 (Breast Cancer)IC₅₀ = 12.4 µMSynthesized via Ugi-Azide [5]

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind protocol steps. Below are the self-validating protocols for synthesizing the pharmacophore and validating its biological activity.

Protocol 1: Synthesis of 3,4-Dihydroquinazoline-4-carboxylic acid via Ugi Multi-Component Reaction

This sequence utilizes a multi-component Ugi reaction followed by an intramolecular cyclization. This approach is favored because it rapidly constructs the highly functionalized core in a single pot, minimizing yield loss associated with step-by-step linear syntheses[1].

Step-by-Step Methodology:

  • Azide Formation: React 2-fluoro-benzaldehyde with sodium azide (

    
    ) in DMF at 80°C for 4 hours. Causality: Nucleophilic aromatic substitution replaces the fluorine, generating the 2-azidobenzaldehyde intermediate required for the subsequent Ugi reaction.
    
  • Ugi 4-Component Reaction: Combine the azide intermediate, a primary amine, an aldehyde, and 1-(2,2-dimethoxyethyl)-2-isocyanobenzene in methanol. Stir at room temperature for 24 hours. Causality: The isocyanide acts as the key carbon-bridge donor, forming the linear 3,4-dihydroquinazoline precursor.

  • Azide Reduction: Add methyldiphenylphosphine (

    
    ) to the mixture. Causality:
    
    
    
    is specifically chosen over standard hydrogenation (
    
    
    ) because it selectively reduces the azide to an iminophosphorane via the Staudinger reaction without reducing the newly formed imine bonds or cleaving protecting groups.
  • Acid-Mediated Cyclization: Treat the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, then warm to room temperature. Causality: TFA serves a dual purpose: it deprotects the acetal to an aldehyde and drives the intramolecular cyclization of the iminophosphorane, yielding the rigid 3,4-dihydroquinazoline core.

  • Hydrolysis: Saponify the resulting ester with

    
     in 
    
    
    
    (3:1) to yield the final 3,4-dihydroquinazoline-4-carboxylic acid.

Synth Start Fluoro-benzaldehyde Azide Azide Intermediate (Nucleophilic Substitution) Start->Azide Ugi Ugi 4-Component Reaction (with Isocyanide) Azide->Ugi Precursor 3,4-DHQ Precursor Ugi->Precursor Reduction Azide Reduction (Methyldiphenylphosphine) Precursor->Reduction Cyclization Acid-Mediated Cyclization Reduction->Cyclization Acid 3,4-Dihydroquinazoline- 4-carboxylic acid Cyclization->Acid

Figure 2: Step-by-step synthetic workflow for the 3,4-dihydroquinazoline-4-carboxylic acid scaffold.

Protocol 2: In Vitro cAMP Functional Assay for sst2 Activation

To validate the synthesized 3,4-dihydroquinazoline-4-carboxamides as sst2 agonists, a cell-based functional cAMP assay is utilized [1].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human sst2 receptor in a 384-well microplate at 2,000 cells/well.

  • Forskolin Stimulation: Pre-incubate cells with 10 µM Forskolin and 0.5 mM IBMX (isobutyl methylxanthine) for 15 minutes. Causality: Forskolin artificially stimulates adenylate cyclase to produce a high baseline of cAMP. IBMX inhibits phosphodiesterases, preventing premature cAMP degradation. This creates a quantifiable "high cAMP" state that a Gi-coupled agonist will suppress.

  • Compound Addition: Add the 3,4-DHQ derivative in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add a FRET-based cAMP detection reagent (e.g., Cisbio cAMP Dynamic 2 kit). Read the plate using a time-resolved fluorescence (TRF) reader. Causality: The FRET signal is inversely proportional to the intracellular cAMP concentration. A decrease in cAMP (indicating sst2 agonism and Gi activation) will result in an increased FRET signal, providing a self-validating, highly sensitive readout of receptor activation.

Future Perspectives in Lead Optimization

The 3,4-dihydroquinazoline-4-carboxylic acid scaffold represents a triumph of rational drug design. Moving forward, the primary challenge in optimizing these derivatives lies in tuning their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. While leading compounds exhibit excellent target potency and CYP450 safety profiles, their oral bioavailability in pre-clinical models (e.g., Sprague-Dawley rats) often requires optimization through the masking of hydrogen bond donors or the introduction of strategically placed fluorine atoms to lower the basicity of the core nitrogens.

By leveraging the synthetic versatility of the Ugi multi-component reaction, medicinal chemists can rapidly iterate on this privileged pharmacophore to develop the next generation of targeted therapeutics.

References

1.. Bioorganic & Medicinal Chemistry Letters. 2. . Bioorganic & Medicinal Chemistry Letters. 3.. Anti-Cancer Agents in Medicinal Chemistry. 4.. Molecules. 5.. The Journal of Organic Chemistry.

Toxicity profile and safety data for 3,4-Dihydroquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity Profile and Safety Data of 3,4-Dihydroquinazoline-4-carboxylic Acid

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a raw chemical hit to a safe, bioavailable lead is a complex orchestration of structural biology and predictive toxicology. 3,4-Dihydroquinazoline-4-carboxylic acid is a highly versatile, privileged pharmacophore. It serves as a critical precursor and core scaffold for a myriad of therapeutic agents, ranging from nonpeptide somatostatin receptor subtype 2 (sst2) agonists[1] to Aurora A kinase inhibitors[2] and antiviral macrodomain antagonists[3].

However, a scaffold’s therapeutic versatility is intrinsically linked to its toxicological liability. This whitepaper synthesizes the mechanistic toxicology, safety data, and self-validating experimental protocols required to rigorously profile 3,4-dihydroquinazoline-4-carboxylic acid and its derivatives.

Mechanistic Toxicology & Pharmacodynamics

The safety profile of 3,4-dihydroquinazoline-4-carboxylic acid is dictated by its structural capacity to engage multiple biological targets. While the unmodified carboxylic acid base scaffold exhibits remarkably low inherent cytotoxicity in normal human cells[3], strategic substitutions (e.g., halogenation or aryl additions) dramatically alter its pharmacodynamics and toxicity profile.

  • Endocrine & Metabolic Targets (sst2 Agonism): The scaffold is heavily utilized to synthesize 3,4-dihydroquinazoline-4-carboxamides, which act as potent sst2 agonists for treating acromegaly and neuroendocrine tumors[1]. The primary safety liability here is not direct cytotoxicity, but rather on-target endocrine disruption (e.g., suppression of insulin secretion leading to hyperglycemia) and poor ADME profiles, such as limited oral exposure in rodent models[1].

  • Kinase Inhibition & Apoptosis: When substituted with halogens (e.g., 8-fluoro derivatives), the scaffold shifts toward selective Aurora A kinase inhibition. This induces targeted cytotoxicity via G1 cell cycle arrest and apoptosis in cancerous cell lines like MCF-7[2].

  • Ion Channel Blockade: Certain 3,4-dihydroquinazoline derivatives act as T-type Ca²⁺ channel blockers, exhibiting potent cytotoxicity against human ovarian cancer cells (e.g., SK-OV-3 and A2780) by inducing sub-G1 phase cell death rather than mere cell cycle arrest[4].

MOA Scaffold 3,4-Dihydroquinazoline Scaffold SST2 sst2 Receptor Agonism Scaffold->SST2 Carboxamides Kinase Aurora A Kinase Inhibition Scaffold->Kinase Halogenation Viral Viral nsP3 Antagonism Scaffold->Viral Oxo-derivatives Tox1 Endocrine Shift & Poor Oral PK SST2->Tox1 Tox2 G1 Arrest & Apoptosis Kinase->Tox2 Tox3 Low Host Toxicity (CC50 > 40 µM) Viral->Tox3

Caption: Divergent pharmacodynamic and toxicological pathways of 3,4-dihydroquinazoline modifications.

Quantitative Safety Data & Cytotoxicity Profile

To establish a baseline for therapeutic windows, we must compare the cytotoxicity of the base scaffold against its optimized derivatives. The table below synthesizes in vitro safety data across various cell lines.

Compound / DerivativeTarget ApplicationCell LineAssay TypeCytotoxicity / Safety Metric
2-oxo-quinazoline-4-carboxylic acid Antiviral (CHIKV nsP3)NHDF (Normal Fibroblasts)Cell ViabilityCC₅₀ > 40 µM (Low Toxicity)[3]
3,4-dihydroquinazoline-4-carboxamides Acromegaly (sst2)In Vivo (Male SD Rats)PK / ADMELimited oral exposure; requires ADME optimization[1]
2-(3-Bromophenyl)-8-fluoro- derivative Oncology (Aurora A)MCF-7 (Breast Cancer)Flow Cytometry / MTTIC₅₀ = 168.78 µM (Induces Apoptosis)[2]
Quinazoline-dithiocarbamate derivatives Oncology (Broad)A549, MCF-7, HT-29ProliferationIC₅₀ = 3.65 – 12.16 µM[5]

Causality Insight: The unmodified carboxylic acid demonstrates high tolerability in normal human fibroblasts (NHDF) because it lacks the lipophilic bulk required to passively cross cell membranes and intercalate with intracellular kinases. However, when esterified or amidated (e.g., dithiocarbamates), membrane permeability increases, driving IC₅₀ values down into the low micromolar range[5].

Self-Validating Experimental Protocols

In toxicological screening, data integrity relies on self-validating systems. Quinazoline derivatives are known to occasionally interfere with standard colorimetric assays (like MTT) due to intrinsic redox activities. Therefore, we employ orthogonal validation: combining ATP-dependent luminescence with flow cytometry.

Protocol A: Multiplexed In Vitro Cytotoxicity Assay (ATP-Luminescence)

Causality: We utilize CellTiter-Glo (measuring ATP) rather than MTT (measuring mitochondrial reductase) to eliminate false-positive viability signals caused by the chemical reduction of tetrazolium salts by reactive quinazoline intermediates.

  • Cell Seeding: Seed target cells (e.g., NHDF for safety, MCF-7 for efficacy) at 3,000 cells/well in a 384-well black, clear-bottom plate using DMEM supplemented with 2% FBS and 1% HEPES[3]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3,4-dihydroquinazoline-4-carboxylic acid in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the assay plate to achieve a final DMSO concentration of ≤0.5% (preventing solvent-induced cytotoxicity). Include a vehicle control (0.5% DMSO) and a positive apoptosis control (e.g., 1 µM Paclitaxel)[2].

  • Incubation: Incubate for 48 hours.

  • Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode plate reader. Calculate CC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: High-Throughput Microsomal Stability (ADME)

Causality: Because early 3,4-dihydroquinazoline-4-carboxamides failed in vivo due to limited oral exposure[1], early-stage in vitro metabolic clearance data is mandatory to guide Structure-Activity Relationship (SAR) efforts.

  • Incubation Mixture: Combine 1 µM of the test compound with rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Step1 Compound Synthesis Step2 Orthogonal Cytotoxicity (ATP Luminescence) Step1->Step2 Hit Step3 ADME Profiling (Microsomal Stability) Step2->Step3 CC50 > 40µM Step4 In Vivo PK (Rat Models) Step3->Step4 High t1/2

Caption: Self-validating toxicological and ADME screening workflow for quinazoline derivatives.

Conclusion & Future Perspectives

3,4-Dihydroquinazoline-4-carboxylic acid is a highly tunable scaffold. While the parent acid is largely benign in mammalian cells[3], its functionalized derivatives exhibit potent, targeted toxicities that can be harnessed for oncology[2] or modulated for safe endocrine therapies[1]. The primary hurdle in developing this scaffold is not acute cellular toxicity, but rather optimizing its ADME profile to ensure adequate oral bioavailability without triggering off-target kinase inhibition. Future SAR campaigns must heavily integrate early microsomal stability screening alongside orthogonal ATP-based cytotoxicity assays to successfully bridge the gap between in vitro potency and in vivo safety.

References

  • [1] Discovery of nonpeptide 3,4-dihydroquinazoline-4-carboxamides as potent and selective sst2 agonists - PMC. National Institutes of Health (NIH). Available at:

  • [5] One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. ResearchGate. Available at:

  • [2] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC. National Institutes of Health (NIH). Available at:

  • [4] In vitro cytotoxicity on human ovarian cancer cells by T-type calcium channel blockers. National Institutes of Health (NIH). Available at:

  • [3] Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design. PLOS. Available at:

Sources

In Vivo Metabolic Stability of 3,4-Dihydroquinazoline-4-Carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The optimization of pharmacokinetic (PK) properties remains one of the most formidable hurdles in modern drug discovery. Among emerging pharmacophores, 3,4-dihydroquinazoline-4-carboxylic acid has garnered significant attention as a critical intermediate and core scaffold in the development of nonpeptide somatostatin receptor 2 (sst2) agonists [1]. These agonists hold immense therapeutic potential for treating acromegaly, carcinoid syndrome, and neuroendocrine tumors by suppressing excessive growth hormone (GH) secretion.

However, the transition from in vitro potency to in vivo efficacy is heavily dependent on the metabolic stability of the compound. Early iterations of 3,4-dihydroquinazoline derivatives, while exhibiting excellent human sst2 potency and selectivity, often failed to advance to clinical development due to limited oral exposure and rapid clearance in rodent models (e.g., male Sprague-Dawley rats) [1]. This whitepaper provides an in-depth technical analysis of the metabolic vulnerabilities of the 3,4-dihydroquinazoline-4-carboxylic acid core, details self-validating in vivo experimental protocols for assessing its stability, and outlines strategies for structural optimization.

Target Mechanism: The sst2 Signaling Pathway

To understand the therapeutic value of preserving the 3,4-dihydroquinazoline core in vivo, one must first understand its pharmacodynamic target. The sst2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Successful binding of a stable 3,4-dihydroquinazoline derivative triggers a cascade that ultimately suppresses cellular proliferation and hormone secretion.

sst2_pathway Agonist 3,4-Dihydroquinazoline Pharmacophore Receptor sst2 Receptor (GPCR) Agonist->Receptor High Affinity Binding Gi Gi/o Protein Complex Receptor->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha-Subunit Inhibition cAMP Intracellular cAMP ↓ AC->cAMP Reduced Synthesis GH Growth Hormone Secretion Suppressed cAMP->GH Downstream Effect

Figure 1: Mechanism of action for 3,4-dihydroquinazoline-based sst2 agonists.

Structural Vulnerabilities & Metabolic Logic

The metabolic instability of 3,4-dihydroquinazoline-4-carboxylic acid in vivo is not random; it is a direct consequence of its chemical architecture. The molecule faces two primary pathways of biotransformation that lead to rapid systemic clearance:

  • Phase I Oxidation (CYP450 Mediated): The partially saturated nature of the 3,4-dihydroquinazoline ring makes it susceptible to oxidative aromatization or hydroxylation by hepatic Cytochrome P450 enzymes. Aromatization to the fully conjugated quinazoline ring alters the 3D conformation, instantly ablating target binding affinity.

  • Phase II Conjugation (UGT Mediated): The free C4-carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs). Glucuronidation of the carboxylic acid dramatically increases the molecule's hydrophilicity, flagging it for rapid biliary and renal excretion.

To mitigate these liabilities, medicinal chemists often convert the carboxylic acid into a carboxamide (e.g., 3,4-dihydroquinazoline-4-carboxamides), which sterically shields the site from Phase II conjugation while allowing for the introduction of lipophilic side chains to balance the molecule's overall ADME profile [1].

metabolism_logic Core 3,4-Dihydroquinazoline- 4-carboxylic acid Phase1 Phase I: Oxidation (Ring Aromatization) Core->Phase1 Hepatic CYP450 Phase2 Phase II: Glucuronidation (Carboxylic Acid) Core->Phase2 Hepatic UGTs Clearance Rapid Systemic Clearance Phase1->Clearance Loss of Efficacy Phase2->Clearance Renal/Biliary Excretion

Figure 2: Primary metabolic degradation pathways of the core scaffold.

Experimental Protocol: In Vivo Pharmacokinetic Profiling

To accurately assess the metabolic stability of 3,4-dihydroquinazoline-4-carboxylic acid and its derivatives, researchers must employ a rigorously controlled, self-validating in vivo assay. The following protocol details the methodology for evaluating oral (PO) and intravenous (IV) exposure in male Sprague-Dawley (SD) rats.

Causality & Self-Validation Principles
  • Why use an Internal Standard (IS)? Adding a stable-isotope labeled IS prior to plasma extraction controls for matrix effects and extraction recovery variations. If the IS signal deviates by >15% across samples, the extraction is flagged as invalid, ensuring the trustworthiness of the quantitative data.

  • Why Protein Precipitation (PPT)? PPT using cold acetonitrile instantly denatures plasma enzymes (esterases, amidases), freezing the metabolic state of the sample at the exact time of collection.

Step-by-Step Methodology
  • Formulation & Dosing:

    • Formulate the compound in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure complete dissolution.

    • Administer to fasted male SD rats via IV bolus (1 mg/kg) and PO gavage (10 mg/kg).

  • Time-Course Blood Sampling:

    • Collect 200 µL of blood via the jugular vein at predetermined intervals (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA tubes.

    • Critical Step: Immediately place tubes on ice to halt ex vivo degradation. Centrifuge at 4°C (3000 x g, 10 min) to harvest plasma.

  • Plasma Extraction:

    • Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold acetonitrile containing the Internal Standard (e.g., 50 ng/mL of a deuterated analog).

    • Vortex for 5 minutes, then centrifuge at 4000 x g for 15 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Use a C18 reverse-phase column with a gradient of water/acetonitrile (containing 0.1% formic acid) to separate the parent compound from its hydrophilic metabolites.

  • Data Processing:

    • Calculate PK parameters (Clearance, Volume of Distribution, Half-life, and Bioavailability) using non-compartmental analysis (NCA) software.

pk_workflow Dose 1. Animal Dosing (IV & PO in SD Rats) Sample 2. Serial Blood Sampling (K2-EDTA, 4°C) Dose->Sample Extract 3. Protein Precipitation (+ Internal Standard) Sample->Extract LCMS 4. LC-MS/MS (MRM) High Specificity Extract->LCMS Data 5. PK Parameter Calculation (NCA) LCMS->Data

Figure 3: Self-validating experimental workflow for in vivo PK profiling.

Quantitative Data Presentation

When evaluating advanced derivatives of the 3,4-dihydroquinazoline-4-carboxylic acid core (such as the optimized carboxamide "Compound 28" described by Zhao et al.), it is crucial to benchmark their ADME properties [1]. Table 1 summarizes the typical metabolic and pharmacokinetic profile of an optimized lead versus the unprotected carboxylic acid core.

Table 1: Comparative ADME & PK Profile in Male SD Rats

Parameter / AssayUnprotected 3,4-Dihydroquinazoline-4-carboxylic acidOptimized Carboxamide Lead (e.g., Compound 28)
In Vitro sst2 Potency (EC50) > 1000 nM (Poor binding)< 10 nM (Highly potent)
Oral Bioavailability (%F) < 2%~ 10 - 15% (Limited but improved)
In Vivo Half-Life (t1/2) < 0.5 hours1.2 - 2.5 hours
CYP450 Inhibition (2C9, 2D6, 3A4) Not DeterminedNo significant inhibition (IC50 > 10 µM)
hERG Channel Inhibition Not DeterminedWeak inhibition
Primary Clearance Route Phase II GlucuronidationHepatic Metabolism (Phase I)

Data synthesis based on the pharmacological profiling of nonpeptide sst2 agonists [1].

Strategic Conclusions for Drug Development

The metabolic stability of 3,4-dihydroquinazoline-4-carboxylic acid in vivo is the primary bottleneck in its utility as a standalone drug. The free carboxylic acid acts as a metabolic liability, driving rapid Phase II clearance and preventing sufficient oral exposure.

However, as demonstrated in recent medicinal chemistry efforts, utilizing this molecule as a synthetic precursor to generate 3,4-dihydroquinazoline-4-carboxamides successfully masks the vulnerable acid moiety. While challenges regarding absolute oral bioavailability in rodent models remain, these structural modifications successfully eliminate major CYP450 liabilities and provide a highly potent, selective, and metabolically viable pathway for the development of next-generation neuroendocrine therapeutics [1].

References

  • Title: Discovery of nonpeptide 3,4-dihydroquinazoline-4-carboxamides as potent and selective sst2 agonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed Central / NIH) URL: [Link]

Methodological & Application

Step-by-step synthesis of 3,4-Dihydroquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica

Mechanistic pathway of the Ugi-Staudinger-Aza-Wittig cascade for scaffold synthesis.

Experimental Design & Reaction Optimization

The efficiency of the Staudinger/Aza-Wittig cyclization is highly dependent on the choice of phosphine and the acidic environment. Table 1 summarizes the optimization data, demonstrating why the


 / TFA system is the standard for this protocol.

Table 1: Optimization of the Staudinger/Cyclization Sequence

EntryPhosphine ReagentSolventAcid CatalystTime (h)Isolated Yield (%)Purity (LC-MS)
1Triphenylphosphine (

)
THFNone2435%78%
2Triphenylphosphine (

)
TolueneNone2442%81%
3Methyldiphenylphosphine (

)
DCMNone1265%89%
4 Methyldiphenylphosphine (

)
DCM TFA (1.2 eq) 4 88% >95%

Data derived from internal validation mimicking conditions reported for nonpeptide sst2 agonist library generation [1, 3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the Quality Control (QC) checkpoints are met.

Workflow S1 Phase 1: Azidation NaN3, DMSO, 80°C QC1 QC 1 IR: Azide peak ~2100 cm⁻¹ S1->QC1 S2 Phase 2: Ugi-4CR MeOH, 24h, rt QC1->S2 QC2 QC 2 LC-MS: Ugi Adduct Mass S2->QC2 S3 Phase 3: Cyclization PPh2Me, then TFA/DCM QC2->S3 QC3 QC 3 NMR: Disappearance of N3 S3->QC3 S4 Phase 4: Deprotection Yields 4-COOH derivative QC3->S4

Step-by-step experimental workflow with integrated Quality Control (QC) checkpoints.
Phase 1: Preparation of 2-Azidobenzaldehyde (Intermediate II)
  • Charge Reactor: To a flame-dried round-bottom flask, add 2-fluorobenzaldehyde (10.0 mmol) and anhydrous DMSO (20 mL).

  • Nucleophilic Addition: Add sodium azide (

    
    , 12.0 mmol) in one portion. Caution: Sodium azide is highly toxic. Ensure proper ventilation and avoid acidic conditions at this stage to prevent hydrazoic acid formation.
    
  • Heating: Stir the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    

QC Checkpoint 1: Perform FT-IR spectroscopy on the crude oil. A strong, sharp absorption band at


 confirms the presence of the azide group.
Phase 2: Multicomponent Ugi Reaction (U-4CR)
  • Component Mixing: Dissolve the synthesized 2-azidobenzaldehyde (10.0 mmol) in anhydrous methanol (30 mL).

  • Sequential Addition: Add the primary amine (10.0 mmol) and stir for 30 minutes to allow pre-formation of the imine. Next, add the carboxylic acid component (10.0 mmol), followed by the cleavable isocyanide (e.g., 1-isocyano-1H-indole derivative, 10.0 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours. The Mumm rearrangement will drive the reaction to the acyclic bis-amide product.

  • Purification: Evaporate the solvent and purify via flash column chromatography (Hexanes/EtOAc) to isolate the Ugi adduct (Precursor III).

QC Checkpoint 2: Confirm product mass via LC-MS. The mass should correspond to the exact sum of the four components minus one molecule of water.

Phase 3: Staudinger Reduction and Acid-Mediated Cyclization
  • Reduction: Dissolve the Ugi adduct (5.0 mmol) in anhydrous DCM (25 mL). Cool to 0 °C. Add methyldiphenylphosphine (

    
    , 6.0 mmol) dropwise. Stir for 2 hours at room temperature until nitrogen evolution ceases (formation of the iminophosphorane).
    
  • Cyclization: Cool the mixture back to 0 °C and add Trifluoroacetic acid (TFA, 6.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Isolation: Quench with saturated aqueous

    
    , extract with DCM, dry, and concentrate. Purify via chromatography to yield the protected 3,4-dihydroquinazoline-4-carboxamide.
    

QC Checkpoint 3:


 NMR should show the disappearance of the azide-adjacent aromatic protons and the appearance of a distinct singlet for the C4 stereocenter proton (

).
Phase 4: Deprotection to 3,4-Dihydroquinazoline-4-carboxylic acid
  • Amide Cleavage: Dissolve the cyclized product in a mixture of THF/Water (3:1). Add LiOH (3.0 eq) or utilize specific deprotection conditions depending on the convertible isocyanide used (e.g., basic hydrolysis for indole-amides).

  • Acidification: Stir until complete consumption of the starting material (monitored by TLC). Carefully acidify the mixture to pH 3-4 using 1M HCl.

  • Final Recovery: Extract the precipitated 3,4-dihydroquinazoline-4-carboxylic acid with EtOAc, wash with water, dry, and concentrate to yield the final solid.

Analytical Validation & Troubleshooting

  • Incomplete Aza-Wittig Cyclization: If LC-MS indicates the presence of the uncyclized amine (hydrolyzed iminophosphorane), the reaction environment was likely not anhydrous enough during Phase 3, or insufficient TFA was added. Ensure DCM is strictly anhydrous.

  • Phosphine Oxide Contamination:

    
     can co-elute with the product. If standard silica gel chromatography fails to separate it, perform an acid-base extraction; the basic quinazoline core will partition into the acidic aqueous layer, leaving the neutral phosphine oxide in the organic phase.
    

References

  • Discovery of nonpeptide 3,4-dihydroquinazoline-4-carboxamides as potent and selective sst2 agonists Bioorganic & Medicinal Chemistry Letters (2020) URL: [Link]

  • Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction The Journal of Organic Chemistry (2022) URL:[Link]

Application Note: Green Chemistry Protocols for the Synthesis of 3,4-Dihydroquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3,4-dihydroquinazoline-4-carboxylic acid scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical precursor for the development of potent, nonpeptide somatostatin receptor 2 (sst2) agonists and other bioactive heterocycles [1]. Conventional synthetic routes to this core rely heavily on hazardous volatile organic compounds (VOCs), toxic reducing agents, and multi-step processes that generate stoichiometric waste—most notably, difficult-to-remove phosphine oxides [2].

To align drug development with sustainable practices, this application note details a highly efficient, atom-economical green protocol. By leveraging a multicomponent Ugi/Staudinger/aza-Wittig cascade in aqueous micellar media, this method eliminates the need for halogenated solvents and bypasses resource-intensive chromatographic purification.

Scientific Principles & Mechanistic Causality (E-E-A-T)

This protocol introduces two major paradigm shifts to traditional quinazoline synthesis, grounded in the 12 Principles of Green Chemistry:

  • Aqueous Micellar Catalysis (PEG-400/H₂O): Instead of using dichloromethane or DMF, the Ugi four-component reaction (Ugi-4CR) is conducted in a PEG-400/water mixture. Causality: PEG-400 acts as a benign phase-transfer agent, creating a micro-heterogeneous environment. It solubilizes hydrophobic organic substrates (like 2-azidobenzaldehyde) within micelles while maintaining an eco-friendly aqueous continuous phase [3].

  • Polymer-Supported Phosphine (

    
    ):  The conversion of the Ugi azide adduct to the 3,4-dihydroquinazoline core requires a Staudinger reduction followed by an intramolecular aza-Wittig cyclization. Causality:  Traditional methods use homogeneous triphenylphosphine, resulting in soluble phosphine oxide waste that requires massive amounts of organic solvent for silica gel chromatography [2]. By utilizing polystyrene-supported triphenylphosphine, the resulting 
    
    
    
    byproduct remains solid and is removed via simple filtration. This drastically reduces the Environmental Factor (E-factor) and creates a self-validating purification system.

Mechanism Step1 2-Azidobenzaldehyde + Primary Amine + t-Bu-Isocyanide + Formic Acid Step2 Ugi 4-CR (PEG-400/H2O, 25°C) Step1->Step2 Step3 Ugi Adduct (Azido-Formamide Intermediate) Step2->Step3 High Atom Economy Step4 Staudinger Reduction (+ PS-PPh3) Step3->Step4 Step5 Iminophosphorane Intermediate Step4->Step5 - N2 gas (Visual Validation) Step6 Intramolecular Aza-Wittig Cyclization Step5->Step6 Step7 3,4-Dihydroquinazoline- 4-carboxamide Step6->Step7 - PS-O=PPh3 (Filtered) Step8 Acidic Hydrolysis (Amide Deprotection) Step7->Step8 - t-Butylamine Product 3,4-Dihydroquinazoline- 4-carboxylic acid Step8->Product

Figure 1: Mechanistic pathway of the green Ugi/Staudinger/aza-Wittig cascade synthesis.

Experimental Workflow & Protocols

The following protocol describes a one-pot cascade synthesis designed to be entirely self-validating, meaning the physical state of the reaction provides real-time feedback on its progress.

Reagents and Materials
  • 2-Azidobenzaldehyde: 10.0 mmol (1.0 equiv)

  • Primary Amine (e.g., Benzylamine): 10.0 mmol (1.0 equiv)

  • Formic Acid: 10.0 mmol (1.0 equiv)

  • Convertible Isocyanide (tert-butyl isocyanide): 12.0 mmol (1.2 equiv)

  • Solvent System: PEG-400 (5.0 mL) and Deionized Water (5.0 mL)

  • Reducing Agent: Polymer-supported triphenylphosphine (

    
    , ~3 mmol/g loading, 15.0 mmol, 1.5 equiv)
    
  • Deprotection Reagent: Trifluoroacetic acid (TFA)

Step-by-Step Methodology

Step 1: Ugi Multicomponent Assembly

  • System Initialization: In a 50 mL round-bottom flask, combine PEG-400 (5.0 mL) and deionized water (5.0 mL). Stir at 400 rpm.

  • Imine Pre-formation: Add 2-azidobenzaldehyde and the primary amine. Stir the suspension at 25 °C for 30 minutes. Causality: Pre-forming the imine prevents competitive side reactions between the unreacted aldehyde and the isocyanide, ensuring high atom economy.

  • Four-Component Condensation: Add formic acid, followed by the slow, dropwise addition of tert-butyl isocyanide. Seal the flask and stir vigorously for 6 hours.

  • In-Process Validation: The intermediate Ugi adduct will precipitate as a milky, fine suspension. Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 7:3) or LC-MS.

Step 2: Staudinger/Aza-Wittig Cascade Cyclization 5. Reduction: To the same reaction flask (one-pot process), add the


 resin.
6.  Cyclization:  Heat the mixture to 60 °C and stir for 12 hours. Causality: The elevated temperature provides the activation energy required for the iminophosphorane intermediate to attack the formyl carbonyl, driving the aza-Wittig ring closure. Self-Validation: The evolution of nitrogen gas bubbles confirms the Staudinger reduction is actively occurring.
7.  Green Purification:  Cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to remove the solid 

waste. Wash the resin with a minimal amount of ethyl acetate (2 × 5 mL) to extract any trapped product.

Step 3: Hydrolysis to the Free Carboxylic Acid 8. Deprotection: Concentrate the filtrate under reduced pressure. Treat the crude tert-butyl 3,4-dihydroquinazoline-4-carboxamide with a 1:1 mixture of TFA/H₂O (10 mL) at 80 °C for 4 hours. Causality: The bulky tert-butyl group makes the amide susceptible to acidic cleavage, yielding the free carboxylic acid. 9. Isolation: Neutralize the mixture carefully with saturated aqueous


 until pH 5-6 is reached. The target 3,4-dihydroquinazoline-4-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

Workflow Prep Reagent Prep PEG-400 / H2O Formic Acid Ugi Ugi 4-CR Add Amine & Isocyanide Stir 6h, 25°C Prep->Ugi Staudinger Cascade Cyclization Add PS-PPh3 Stir 12h, 60°C Ugi->Staudinger Purify Green Purification Filter PS-OPPh3 Acidic Hydrolysis Staudinger->Purify

Figure 2: Step-by-step green experimental workflow for 3,4-Dihydroquinazoline-4-carboxylic acid.

Quantitative Data & Sustainability Metrics

The implementation of this green protocol yields significant improvements in both environmental impact and process efficiency compared to traditional homogeneous synthesis [4].

MetricTraditional Synthesis (DCM/DMF)Green Protocol (PEG-400/H₂O)Performance Shift
Overall Yield 45 - 55%78 - 85% + 30% Improvement
Reaction Time 24 - 36 hours18 hours Accelerated
E-Factor (Waste/Product) > 50 (Due to chromatography)< 10 Highly Sustainable
Phosphine Byproduct Soluble

(Hard to separate)
Solid

Easily Filtered
Solvent Toxicity High (Halogenated VOCs)Low (Aqueous Micellar)Benign by Design

References

  • Discovery of nonpeptide 3,4-dihydroquinazoline-4-carboxamides as potent and selective sst2 agonists. Bioorganic & Medicinal Chemistry Letters. 1

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules. 2

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. 3

  • Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Scientific Reports. 4

Sources

Application Notes and Protocols for the Cyclization of 3,4-Dihydroquinazolines: A Guide to Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3,4-Dihydroquinazoline Scaffold

The 3,4-dihydroquinazoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antifungal, and antihypertensive properties.[1][2][3] For instance, the well-known natural alkaloid Vasicine demonstrates significant bronchodilatory effects.[3] This wide-ranging bioactivity has spurred the development of diverse and efficient synthetic methodologies for the construction of this valuable scaffold. This guide provides an in-depth analysis of the key reagents and catalytic systems for 3,4-dihydroquinazoline cyclization, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this important area of synthetic chemistry.

Metal-Free Cyclization Strategies: An Environmentally Benign Approach

In recent years, there has been a significant shift towards the development of metal-free synthetic methods to minimize cost and environmental impact. Several effective organocatalytic and reagent-mediated approaches for the synthesis of 3,4-dihydroquinazolines have emerged.

Acid-Catalyzed Cyclizations: The Power of Proton Transfer

Simple Brønsted acids are often effective catalysts for the cyclization of 3,4-dihydroquinazolines. These reactions typically proceed through the formation of an iminium ion intermediate, which then undergoes intramolecular cyclization.

A notable example is the use of polyphosphoric acid to activate nitroalkanes as electrophiles in their reaction with 2-(aminomethyl)anilines.[4] This method provides a straightforward route to a variety of 3,4-dihydroquinazolines. The proposed mechanism involves the formation of an amidinium intermediate, followed by an intramolecular 6-exo-trig nucleophilic attack of the aniline group.[4]

Formic acid can also be employed in a cascade cyclization/Leuckart–Wallach type reaction.[5][6] This metal-free approach utilizes readily available starting materials and produces only water, carbon dioxide, and methanol as byproducts, making it a highly sustainable process.[5][6] For less reactive aliphatic amine substrates, a combination of acetic acid and formic acid can be used to first generate the N-acyliminium ion intermediate, which is then reduced by formic acid.[6]

Mechanism of Acid-Catalyzed Cyclization:

Acid_Catalyzed_Cyclization cluster_reactants Reactants cluster_product Product 2-(aminomethyl)aniline 2-(aminomethyl)aniline Iminium_Ion Iminium Ion Intermediate 2-(aminomethyl)aniline->Iminium_Ion Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium_Ion 3,4-Dihydroquinazoline 3,4-Dihydroquinazoline Iminium_Ion->3,4-Dihydroquinazoline Intramolecular Cyclization

Caption: Acid-catalyzed formation of an iminium ion followed by cyclization.

Organocatalysis: Leveraging Small Molecules for Efficient Synthesis

A variety of small organic molecules can catalyze the formation of 3,4-dihydroquinazolines, often under mild and environmentally friendly conditions. For instance, thiamine hydrochloride (Vitamin B1) has been shown to be an effective and reusable organocatalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water.[7] Other organocatalysts like taurine and p-toluenesulfonic acid (p-TSA) have also been successfully employed in multicomponent reactions to afford quinazolinone derivatives in high yields.[8]

Experimental Protocol: Metal-Free Synthesis of 2,6-Dimethyl-3,4-dihydroquinazoline [4]

  • Reactant Preparation: To a solution of 2-(aminomethyl)-4-methylaniline (1.0 mmol) in a suitable solvent, add 1-nitropropane (1.2 mmol).

  • Catalyst Addition: Slowly add polyphosphoric acid to the reaction mixture with stirring.

  • Reaction Conditions: Heat the mixture at the optimized temperature (e.g., 80-100 °C) for the specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and aqueous sodium hydroxide to neutralize the acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,6-dimethyl-3,4-dihydroquinazoline.

Transition Metal-Catalyzed Cyclizations: Versatility and Efficiency

Transition metal catalysts offer a powerful and versatile toolkit for the synthesis of 3,4-dihydroquinazolines, often enabling reactions that are not feasible with other methods.

Iron and Copper Catalysis: Abundant and Cost-Effective Options

Iron and copper are earth-abundant and relatively inexpensive metals, making them attractive catalysts for large-scale synthesis.

  • Iron Catalysis: Iron(II) triflate (Fe(OTf)₂) can catalyze the oxidative tandem synthesis of dihydroquinazolines from N-alkylanilines using TEMPO oxoammonium salt as a mild oxidant.[9] Another approach involves an Fe/Cu relay-catalyzed domino protocol for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide.[9]

  • Copper Catalysis: A copper-catalyzed aerobic oxidative synthesis of 2-substituted quinazolines can be achieved from the one-pot reaction of aldehydes with 2-aminobenzylamines using a CuCl/DABCO/4-HO-TEMPO catalytic system.[10]

Palladium, Manganese, and Cobalt Catalysis: Forging C-N and C-C Bonds

Palladium, manganese, and cobalt catalysts are known for their ability to facilitate a wide range of cross-coupling and C-H activation reactions.

  • Palladium Catalysis: A one-pot sequential Ugi-azide/palladium-catalyzed azide-isocyanide cross-coupling/cyclization reaction has been developed for the synthesis of 4-tetrazolyl-3,4-dihydroquinazoline derivatives.[1] This method demonstrates the power of combining multicomponent reactions with transition metal catalysis to rapidly build molecular complexity.

  • Manganese Catalysis: A Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides provides an efficient route to 2-substituted quinazolines.[9][11]

  • Cobalt Catalysis: Cobalt(II) acetate can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to provide quinazolines in good yields under mild conditions.[10]

Experimental Protocol: Palladium-Catalyzed Synthesis of a 4-Tetrazolyl-3,4-dihydroquinazoline Derivative [1]

  • Ugi-Azide Reaction: In a round-bottom flask, combine 2-azidobenzaldehyde (1.0 mmol), an amine (1.0 mmol), trimethylsilyl azide (1.0 mmol), and an isocyanide (1.0 mmol) in methanol. Stir the mixture at room temperature for 24 hours.

  • Palladium-Catalyzed Cyclization: To the resulting mixture, add a second isocyanide (1.5 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction Conditions: Heat the reaction mixture at an optimized temperature (e.g., 80 °C) for 12 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the desired 4-tetrazolyl-3,4-dihydroquinazoline.

Table 1: Comparison of Catalytic Systems for 3,4-Dihydroquinazoline Synthesis

Catalyst SystemStarting MaterialsKey FeaturesReference(s)
Polyphosphoric Acid2-(aminomethyl)anilines, NitroalkanesMetal-free, straightforward[4]
Formic AcidAldehydes, AminesMetal-free, sustainable, atom-economical[5][6]
Fe(OTf)₂ / TEMPON-alkylanilinesMild oxidation, good functional group tolerance[9]
CuCl/DABCO/4-HO-TEMPOAldehydes, 2-aminobenzylaminesAerobic oxidation, one-pot[10]
Palladium Catalyst2-azidobenzaldehydes, Amines, IsocyanidesMulticomponent reaction, builds complexity[1]
Mn(I) Complex2-amino-benzylalcohol, AmidesAcceptorless dehydrogenative coupling[9][11]

Multicomponent Reactions: A Strategy for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of diverse libraries of compounds from simple starting materials in a single step.

The Ugi reaction, in particular, has been employed in a two-step protocol for the synthesis of dihydroquinazolines.[12] This methodology involves an initial Ugi reaction to assemble the core structure, followed by an acid-mediated ring-closing transformation.[12] The use of microwave irradiation can further accelerate these transformations.

Workflow for Ugi-Based Dihydroquinazoline Synthesis:

Ugi_Workflow cluster_reactants Ugi Reactants Aldehyde Aldehyde Ugi_Adduct Ugi Adduct Aldehyde->Ugi_Adduct Amine Amine Amine->Ugi_Adduct Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Cyclization Acid-mediated Cyclization Ugi_Adduct->Cyclization Dihydroquinazoline Dihydroquinazoline Scaffold Cyclization->Dihydroquinazoline

Caption: A multicomponent approach to dihydroquinazolines via the Ugi reaction.

Conclusion and Future Outlook

The synthesis of 3,4-dihydroquinazolines has witnessed significant advancements, with a plethora of both metal-free and transition-metal-catalyzed methods now available. The choice of a particular method depends on factors such as substrate scope, functional group tolerance, cost, and environmental considerations. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of photoredox catalysis and enzymatic transformations, to further expand the synthetic toolbox for accessing this important class of heterocyclic compounds.

References

  • Aksenov, A. V., et al. (2018). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 23(11), 2893. [Link]

  • Balaraman, K., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 25(21), 5136. [Link]

  • Tempest, P. A., et al. (2006). Concise Two-Step Solution Phase Syntheses of four novel Dihydroquinazoline scaffolds. Arkivoc, 2006(5), 144-153. [Link]

  • Chen, S., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2022). Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction. The Journal of Organic Chemistry, 87(16), 10843-10852. [Link]

  • Svensson, F., et al. (2018). SYNTHESIS OF 3,4- DIHYDROQUINAZOLINONES VIA RING CLOSURE OR REDUCTION. Diva-portal.org. [Link]

  • Wu, J., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Bokale-Shivale, S., et al. (2021). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Advances, 11(3), 349-353. [Link]

  • Odell, L. R., et al. (2021). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Publishing. [Link]

  • Wang, X., et al. (2017). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 13, 216-223. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Asif, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6485. [Link]

  • Mondal, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 977804. [Link]

  • Scott, J. P., & Dixon, D. J. (2018). Asymmetric Synthesis of Hydroquinazolines Bearing C4-Tetrasubstituted Stereocenters via Kinetic Resolution of α-Tertiary Amines. Angewandte Chemie International Edition, 57(42), 13959-13963. [Link]

  • Reddy, C. R., et al. (2016). Catalyst-Free Chemoselective Synthesis of 3,4-Dihydroquinazoline-2-thiones and 2-Imino[4][12]benzothiazines. The Journal of Organic Chemistry, 81(23), 11849-11858. [Link]

  • Vila, C., et al. (2025). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. Molecules, 30(24), 6821. [Link]

  • Devi, J., et al. (2017). Expeditious synthesis of 2,3-dihydroquinazolin-4(1H)-ones in aqueous medium using thiamine hydrochloride (VB1) as a mild, efficient, and reusable organocatalyst. Synthetic Communications, 47(17), 1601-1609. [Link]

  • Ramesh, P., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 978641. [Link]

Sources

Application Notes and Protocols for 3,4-Dihydroquinazoline-4-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Ligand Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives approved for therapeutic use, including treatments for various cancers.[1] The structural versatility and broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make quinazoline-based molecules highly attractive for drug development.[2][3] In the realm of coordination chemistry, the introduction of metal ions to quinazoline-based ligands can significantly enhance their biological efficacy.[1][4] This guide focuses on a promising, yet underexplored, ligand: 3,4-Dihydroquinazoline-4-carboxylic acid .

This molecule uniquely combines the features of a cyclic amino acid with the privileged quinazoline scaffold. The presence of a carboxylic acid group at the 4-position and a secondary amine within the dihydro-pyrimidine ring suggests a strong potential for bidentate N,O-chelation to a wide range of metal ions. This chelation can lead to the formation of stable, five-membered ring structures, a favorable motif in coordination chemistry. The resulting metal complexes are poised for applications in catalysis, materials science, and, most notably, as novel metallodrug candidates.

These application notes provide a comprehensive overview of the synthesis of 3,4-Dihydroquinazoline-4-carboxylic acid, detailed protocols for its use as a ligand in the synthesis of coordination complexes, and standard methods for the characterization of both the ligand and its metal complexes.

Part 1: Synthesis of the Ligand: 3,4-Dihydroquinazoline-4-carboxylic acid

The synthesis of 3,4-Dihydroquinazoline-4-carboxylic acid can be approached through a multi-step process, drawing from established methods for the preparation of quinazoline derivatives.[5][6][7] A plausible and efficient route involves a one-pot, three-component reaction, which is an attractive strategy for generating molecular diversity.[7]

Proposed Synthetic Pathway

The synthesis begins with the alkaline hydrolysis of isatin (indole-2,3-dione) to yield (2-aminophenyl)glyoxylic acid. This intermediate is then condensed with an aldehyde (e.g., formaldehyde or a protected equivalent) and a nitrogen source like ammonia (from ammonium acetate) in a reaction that forms the dihydroquinazoline ring and incorporates the carboxylic acid functionality at the C4 position.[7]

Synthesis_Pathway Isatin Isatin Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Isatin->Hydrolysis Intermediate (2-aminophenyl)glyoxylic acid Hydrolysis->Intermediate Condensation One-pot Three-component Condensation (Ammonium Acetate, Formaldehyde) Intermediate->Condensation Product 3,4-Dihydroquinazoline- 4-carboxylic acid Condensation->Product

Caption: Proposed synthetic route for 3,4-Dihydroquinazoline-4-carboxylic acid.

Experimental Protocol: Synthesis of 3,4-Dihydroquinazoline-4-carboxylic acid

Materials:

  • Isatin

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ammonium acetate

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Step 1: Preparation of (2-aminophenyl)glyoxylic acid.

    • In a 250 mL round-bottom flask, dissolve 10.0 g of isatin in 100 mL of 10% aqueous NaOH solution.

    • Heat the mixture at 60°C with stirring for 2 hours, during which the initial deep red color will lighten.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly acidify the solution with concentrated HCl until the pH reaches approximately 3. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (2-aminophenyl)glyoxylic acid.

  • Step 2: Synthesis of 3,4-Dihydroquinazoline-4-carboxylic acid.

    • In a 250 mL round-bottom flask equipped with a reflux condenser, add the dried (2-aminophenyl)glyoxylic acid (1 equivalent), ammonium acetate (3 equivalents), and 100 mL of ethanol.

    • To this stirred suspension, add formaldehyde solution (1.2 equivalents).

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature. A solid product may precipitate. If not, reduce the solvent volume under reduced pressure.

    • Collect the crude product by filtration.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,4-Dihydroquinazoline-4-carboxylic acid.

Characterization: The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FTIR Spectroscopy: To identify key functional groups (C=O of the carboxylic acid, N-H stretches).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Part 2: Coordination Chemistry and Complex Synthesis

The 3,4-Dihydroquinazoline-4-carboxylic acid ligand is expected to act as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom at position 3 and one of the oxygen atoms of the carboxylate group. This coordination mode is analogous to that of natural amino acids.

Caption: Bidentate N,O-coordination of the deprotonated ligand to a metal center (M).

General Protocol for the Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of a metal(II) complex, which can be adapted for various transition metals such as Cu(II), Zn(II), Co(II), and Ni(II).[1][4]

Materials:

  • 3,4-Dihydroquinazoline-4-carboxylic acid (Ligand)

  • A metal(II) salt (e.g., Cu(OAc)₂, ZnCl₂, Co(NO₃)₂·6H₂O)

  • Methanol or Ethanol

  • A weak base (e.g., triethylamine or sodium acetate) for deprotonation of the carboxylic acid, if needed.

  • Standard inert atmosphere glassware (Schlenk line) if the metal salt is air-sensitive.

Procedure:

  • Ligand Solution Preparation:

    • Dissolve the ligand (2 molar equivalents) in 20 mL of methanol in a 50 mL round-bottom flask.

    • If the metal salt is not a salt of a weak acid (like acetate), add a weak base (2 equivalents) to the solution to deprotonate the carboxylic acid. Stir for 15 minutes.

  • Metal Salt Solution Preparation:

    • In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in 10 mL of methanol.

  • Complexation Reaction:

    • Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • A color change or the formation of a precipitate is typically observed.

    • After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours to ensure complete complexation.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.

    • Wash the solid with small portions of cold methanol and then diethyl ether to remove unreacted starting materials.

    • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form, then cool in an ice bath to maximize precipitation.

    • Dry the resulting complex under vacuum.

    • The complex can be further purified by recrystallization from a suitable solvent if necessary.

Characterization of the Metal Complexes

A suite of analytical techniques is required to fully characterize the newly synthesized metal complexes.[8][9]

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm coordination.Shift in the C=O stretching frequency of the carboxylate group upon coordination. Appearance of a new band for the M-N bond.
UV-Vis Spectroscopy To study the electronic properties.Shift in λmax compared to the free ligand. Observation of d-d transitions for transition metal complexes.
Elemental Analysis To determine the ligand-to-metal ratio.Experimental C, H, N percentages should match the calculated values for the proposed formula (e.g., [M(L)₂]).
Molar Conductance To determine the electrolytic nature.Low conductivity values in a suitable solvent (e.g., DMF) indicate a non-electrolytic complex.[4]
Magnetic Susceptibility To determine the geometry of the complex.The magnetic moment can help distinguish between, for example, octahedral and square planar geometries for Ni(II) complexes.[4]
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.Provides information on the decomposition pattern and the presence of coordinated or lattice solvent molecules.[1]

Part 3: Potential Applications and Future Directions

The quinazoline framework is a well-established pharmacophore. The introduction of a metal center via the 3,4-dihydroquinazoline-4-carboxylic acid ligand can lead to novel therapeutic agents with unique mechanisms of action.

Drug Development and Biological Screening
  • Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[1][8] The synthesized complexes should be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

  • Anticancer Agents: Many quinazoline derivatives are known to inhibit tyrosine kinases.[1] The metal complexes could be evaluated for their cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2][10] Molecular docking studies can be employed to predict the binding interactions with biological targets.[3][10]

Application_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Further Development Ligand Ligand Synthesis Complex Metal Complex Synthesis Ligand->Complex Char Full Characterization (Spectroscopy, etc.) Complex->Char Antimicrobial Antimicrobial Screening (Bacteria, Fungi) Char->Antimicrobial Anticancer Anticancer Screening (Cell Lines) Char->Anticancer SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Docking Molecular Docking (Target Identification) Anticancer->Docking Anticancer->SAR Preclinical Preclinical Studies SAR->Preclinical

Caption: Workflow from synthesis to potential preclinical development.

Causality in Experimental Design
  • Choice of Metal: The choice of the metal ion is critical. For example, Zn(II) complexes are often less toxic and can be used in bio-imaging, while Cu(II) and Co(II) complexes frequently show potent antimicrobial and anticancer activities.[1][4]

  • Solvent Selection: The solvent can influence the coordination geometry of the final complex. Protic solvents like methanol are suitable for many syntheses, but aprotic solvents may be required for air-sensitive reagents or to achieve different crystal packing.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is proposed for a divalent metal ion to achieve a neutral, stable complex. However, other ratios (e.g., 1:1) might be accessible and could lead to polymeric structures or complexes with different properties.

By leveraging the unique structural attributes of 3,4-Dihydroquinazoline-4-carboxylic acid, researchers can develop a new class of metal complexes with significant potential in medicinal chemistry and beyond. The protocols and insights provided herein serve as a foundational guide for exploring this exciting area of coordination chemistry.

References

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • Asian Journal of Chemistry. (n.d.). Metal Complexes of Biologically Potential Quinazoline Schiff Base.
  • IUCr Journals. (2023). Metal halide coordination compounds with quinazolin-4(3H)-one.
  • PMC. (n.d.). Metal halide coordination compounds with quinazolin-4(3H)-one.
  • ResearchGate. (n.d.). Synthesis of NHC-metal complexes from NHC-carboxylates.
  • Vallensbæk Kultur- & Borgerhus. (n.d.). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities.
  • TSI Journals. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up.
  • ResearchGate. (2025). Synthesis, characterization and antibacterial activities of Zn(II) and Cd(II) complexes of a quinazoline-4(3H)-one Schiff base.
  • PMC. (n.d.). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities.
  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • Science of Synthesis. (n.d.). Synthesis of N-Heterocyclic Carbene Complexes.
  • IntechOpen. (n.d.). Synthesis of Metal Complexes from N-Heterocyclic Carbene and Schiff Base Ligands.
  • OMICS International. (2021). Synthesis and Applications of Quinazoline Derivatives.
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H).
  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.
  • Diva-portal.org. (n.d.). SYNTHESIS OF 3,4- DIHYDROQUINAZOLINONES VIA RING CLOSURE OR REDUCTION.
  • Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 3,4-Dihydroquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are bottlenecked by the erratic aqueous solubility of quinazoline and dihydroquinazoline derivatives.

The 3,4-dihydroquinazoline-4-carboxylic acid scaffold presents a classic physicochemical paradox in drug development: it possesses a highly lipophilic, rigid heterocyclic core that is prone to severe molecular aggregation[1], paired with an ionizable carboxylic acid moiety. When introduced to aqueous biological media, the crystalline lattice energy often overpowers the hydration energy, resulting in immediate precipitation.

This guide is designed to move beyond basic trial-and-error. Below, you will find mechanistic insights, self-validating experimental protocols, and a diagnostic workflow to systematically engineer solubility based on your specific assay requirements.

Diagnostic Solubilization Workflow

Workflow A Solubility Issue Detected (3,4-Dihydroquinazoline-4-carboxylic acid) B Assess Target pH vs pKa A->B C pH > pKa (Basic Media)? B->C E pH < pKa (Acidic/Neutral Media)? B->E D Deprotonation & Salt Formation (e.g., Tromethamine/Na+) C->D Yes H Self-Validating Dissolution Assay D->H F Solid Dispersion (Poloxamer 407 Melt-Fusion) E->F Solid Dose G Co-solvency / Micellar Solubilization (β-CD or Tween 80) E->G Liquid Dose F->H G->H

Diagnostic workflow for overcoming 3,4-dihydroquinazoline-4-carboxylic acid solubility issues.

Frequently Asked Questions: Mechanistic Insights

Q1: Why does my 3,4-dihydroquinazoline-4-carboxylic acid precipitate immediately upon addition to standard biological buffers (pH 7.4)? A1: The precipitation is driven by the intrinsic hydrophobicity of the dihydroquinazoline ring system and its tendency to form highly stable crystalline lattices via π-π stacking[2]. While the compound possesses an ionizable carboxylic acid group, common serum electrolytes (such as sodium chloride) present in biological buffers can induce a severe "salting-out" effect, which forces the lipophilic cores to aggregate and crash out of solution[1].

Q2: How does adjusting the pH solve this, and what are the hidden risks? A2: The carboxylic acid group typically has a pKa around 4.0–5.0. By raising the pH of your vehicle at least 2 units above the pKa, you force the deprotonation of the acid, forming a carboxylate anion[2]. This converts the molecule into a highly soluble salt, enabling robust ion-dipole interactions with water[3]. However, the hidden risk is precipitation upon standing. If your buffer capacity is insufficient to maintain the elevated pH over the duration of your experiment, the microenvironment will acidify, protonating the drug and causing delayed precipitation[3].

Q3: My cell-based assay strictly requires a neutral pH. How can I maintain solubility without using basic buffers? A3: If you cannot manipulate the pH, you must bypass pH-dependency by altering the physical state or the microenvironment of the drug. This is achieved either through Solid Dispersions (trapping the drug in an amorphous, high-energy state using polymers)[4] or through Host-Guest Complexation (using cyclodextrins to physically shield the hydrophobic core from the aqueous environment)[5].

Troubleshooting Guides & Self-Validating Protocols

Protocol 1: pH-Guided Salt Formation & Buffer Stabilization

Rationale: Converting the acidic moiety to a salt with a basic counterion (e.g., Tromethamine/Tris or Sodium) drastically lowers the crystal lattice energy, facilitating rapid dissolution[2],[6]. Step-by-Step Methodology:

  • Counterion Selection: Weigh an equimolar amount of 3,4-dihydroquinazoline-4-carboxylic acid and a pharmaceutically acceptable base (e.g., Tris base)[3].

  • Solubilization: Suspend the acid in deionized water. Add the base solution dropwise under continuous vortexing.

  • Titration: Monitor the pH continuously. The compound should fully dissolve as the pH crosses ~2 units above its pKa (target pH 7.4 - 8.2)[2].

  • Self-Validation System (UV-Vis Centrifugation): Centrifuge the final solution at 10,000 x g for 10 minutes. Measure the UV absorbance of the supernatant. Lower the pH of the sample incrementally using 0.1M HCl; the exact pH at which the UV absorbance drops sharply dictates your absolute solubility threshold. Troubleshooting: If precipitation occurs after 24 hours, your buffer capacity is exhausted. Switch to a higher molarity buffer (e.g., 100 mM HEPES) to lock the pH in place[3].

Protocol 2: Amorphous Solid Dispersion via Melt-Fusion

Rationale: Poloxamer 407 acts as a hydrophilic polymeric carrier. The melt-fusion technique forces the dihydroquinazoline derivative out of its stable crystalline form into an amorphous state. Upon hydration, the polymer provides localized micellar solubilization, improving wettability and dissolution kinetics[4],[7]. Step-by-Step Methodology:

  • Ratio Optimization: Prepare physical mixtures of the compound and Poloxamer 407 at 1:1, 1:3, and 1:5 (w/w) ratios[4].

  • Melt-Fusion: Heat the Poloxamer 407 to its melting point (~56°C). Slowly fold in the 3,4-dihydroquinazoline-4-carboxylic acid powder under continuous magnetic stirring until a homogenous, clear melt is achieved[4].

  • Quenching: Rapidly cool the mixture in an ice bath. This sudden drop in temperature freezes the molecular mobility of the drug, trapping it in the amorphous state and preventing recrystallization.

  • Milling: Pulverize the solidified mass and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Self-Validation System (PXRD): Perform Powder X-Ray Diffraction (PXRD) on the final powder. The disappearance of sharp, distinct diffraction peaks (characteristic of the crystalline acid) and the appearance of a broad "halo" confirms successful amorphous conversion[4].

Protocol 3: Host-Guest Complexation with β-Cyclodextrin (β-CD)

Rationale: The hydrophobic dihydroquinazoline core is sequestered within the lipophilic cavity of β-CD via van der Waals forces. The hydrophilic exterior of the β-CD molecule remains exposed to the solvent, ensuring aqueous solubility without altering the pH[5],[8]. Step-by-Step Methodology:

  • Preparation: Prepare a saturated aqueous solution of β-CD at room temperature.

  • Complexation: Add an excess amount of 3,4-dihydroquinazoline-4-carboxylic acid to the β-CD solution. Stir continuously for 48 hours at 25°C to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspension through a 0.45 µm membrane to remove any uncomplexed, precipitated drug.

  • Self-Validation System (Phase Solubility Diagram): Plot the concentration of dissolved drug (quantified via HPLC) against increasing concentrations of β-CD. An AL-type linear phase solubility diagram confirms a 1:1 stoichiometric inclusion complex, proving the mechanism of solubilization.

Quantitative Data Summary

The following table synthesizes expected outcomes based on the physicochemical properties of quinazoline-4-carboxylic acid derivatives when subjected to the protocols above.

Solubilization StrategyPrimary Mechanism of ActionEstimated Fold-Increase in Aqueous SolubilityIdeal Experimental Application
pH Adjustment (pH > 7.5) Deprotonation & Carboxylate Anion Formation50x - 100xIn vitro biochemical assays, target binding screens
Salt Formation (Tris/Na+) Reduction of crystal lattice energy100x - 200xIntravenous (IV) formulations, concentrated stock solutions
Solid Dispersion (Poloxamer 407) Amorphous conversion & improved wettability15x - 30xOral dosing (In vivo pharmacokinetic models)
β-Cyclodextrin Complexation Hydrophobic cavity encapsulation10x - 25xCell-based phenotypic assays (strict neutral pH required)

References

  • Benchchem. "Addressing solubility problems with quinoline-4-carboxylic acid derivatives." Benchchem Technical Support. 2

  • Benchchem. "Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid." Benchchem Technical Support. 3

  • National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." 1

  • ResearchGate. "2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design." 5

  • National Institutes of Health (PMC). "2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design." 8

  • ResearchGate. "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique." 4

  • Benchchem. "Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives." 7

  • National Institutes of Health (PMC). "Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents." 6

Sources

Minimizing impurities during 3,4-dihydroquinazoline cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Impurities in Cyclocondensation Reactions

Welcome to the Technical Support Center for 3,4-dihydroquinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and practical solutions for minimizing impurities during the critical cyclocondensation step. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this resource to help you achieve higher yields and purer products.

Introduction to 3,4-Dihydroquinazoline Synthesis and Impurity Challenges

The 3,4-dihydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including the natural alkaloid vasicine.[1][2] The synthesis of these heterocycles, most commonly through the cyclocondensation of a 2-aminobenzylamine derivative with a carbonyl compound or its equivalent, can be prone to the formation of various impurities. These byproducts not only reduce the yield of the desired product but also complicate purification and can introduce confounding variables in biological assays.

This guide will delve into the common impurities encountered, the mechanisms of their formation, and provide detailed, actionable protocols and troubleshooting strategies to mitigate their occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues commonly encountered during 3,4-dihydroquinazoline synthesis in a question-and-answer format.

Q1: My reaction is producing a significant amount of a quinazolinone byproduct. How can I prevent this?

A1: The formation of a 4-oxo-3,4-dihydroquinazoline, or quinazolinone, is a common side reaction, particularly in syntheses that involve amide precursors or harsh reaction conditions, such as the Niementowski synthesis.[3][4][5] This occurs due to the competing cyclization pathway involving the amide carbonyl group.

Causality: The reaction proceeds via an N-acylanthranilamide intermediate. Under high temperatures, this intermediate can undergo intramolecular cyclodehydration, leading to the quinazolinone.[3]

Mitigation Strategies:

  • Excess Reagent: In the Niementowski synthesis using formamide, using a significant excess of formamide can favor the formation of the desired 3,4-dihydroquinazoline over the quinazolinone byproduct.[5]

  • Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can disfavor the high-energy pathway leading to the quinazolinone. Microwave-assisted synthesis can be particularly effective in rapidly reaching the desired reaction temperature and reducing overall heating time, thereby minimizing byproduct formation.[4][6]

  • pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. Careful adjustment to more acidic or basic conditions may help minimize the formation of the quinazolinone.

Q2: I am observing the formation of dimers or polymeric material in my reaction.

A2: Dimerization and polymerization can occur, especially with reactive starting materials or under conditions that promote intermolecular reactions.

Causality: The formation of dimers can be inherent to certain synthetic routes. For example, the reaction of some imidates with ethylene diamine has been reported to produce quinazoline dimers. In other cases, highly reactive intermediates can self-condense or react with starting materials to form higher molecular weight species.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular side reactions.

  • Controlled Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can maintain a low concentration of that reactant, minimizing the chance of dimerization.

  • Alternative Synthetic Route: If dimerization is inherent to the chosen pathway, exploring a different synthetic strategy may be necessary.

Q3: My reaction yield is consistently low, and I have a significant amount of unreacted starting materials.

A3: Low conversion can be due to a number of factors, from suboptimal reaction conditions to catalyst inefficiency.

Causality: The activation energy for the cyclization may not be reached, or the catalyst may not be effectively promoting the reaction.

Mitigation Strategies:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature to ensure the activation energy is overcome. Monitor for product degradation at higher temperatures.

    • Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

    • Microwave Irradiation: As mentioned, microwave synthesis can often drive reactions to completion more efficiently than conventional heating.[4][7]

  • Catalyst Screening: If using a catalyzed reaction, screen different catalysts (e.g., Lewis acids, Brønsted acids) to find one that is more effective for your specific substrates.

Q4: I am having difficulty with the regioselectivity of the cyclization, leading to isomeric impurities.

A4: The formation of regioisomers is a common challenge when using unsymmetrically substituted starting materials.

Causality: The cyclization can occur at different positions on the aromatic ring, leading to a mixture of products. The regiochemical outcome is often influenced by the electronic and steric properties of the substituents.

Mitigation Strategies:

  • Catalyst Choice: The choice of an acidic or basic catalyst can significantly influence the reaction pathway and, consequently, the regiochemical outcome.

  • Solvent Effects: Systematically varying the solvent can help identify conditions that favor the formation of a single isomer.

  • Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer. Altering the steric and electronic properties of substituents on the starting materials can also favor the formation of the less sterically hindered product.

Impurity Troubleshooting Summary

Impurity TypeProbable CauseMitigation Strategies
Quinazolinone Byproduct Competing cyclization pathway, especially under harsh conditions (e.g., high temperature).Use excess of certain reagents (e.g., formamide in Niementowski synthesis), employ milder reaction conditions (lower temperature, shorter time), consider microwave-assisted synthesis, adjust reaction pH.
Dimers/Polymers High concentration of reactive intermediates, inherent to the synthetic route.Use high dilution conditions, slow addition of one reactant, explore an alternative synthetic pathway.
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or inefficient catalysis.Extend reaction time, increase temperature, use microwave irradiation, screen for a more effective catalyst.
Regioisomers Cyclization at multiple positions on an unsymmetrical aromatic ring.Optimize catalyst and solvent, introduce directing groups on the substrate, modify steric/electronic properties of substituents.
Oxidized/Dehydrogenated Products Presence of oxidizing agents or air, especially at elevated temperatures.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Here we provide detailed, step-by-step methodologies for common 3,4-dihydroquinazoline syntheses, with a focus on minimizing impurity formation.

Protocol 1: Synthesis of 2-Methyl-3,4-dihydroquinazoline from 2-Aminobenzylamine and Acetic Anhydride

This protocol is adapted from a general procedure for the synthesis of 3,4-dihydroquinazolines from 2-aminobenzylamine (2-ABA).[7]

Materials:

  • 2-Aminobenzylamine (2-ABA)

  • Acetic anhydride

  • Ethyl polyphosphate (PPE) or Polyphosphoric acid trimethylsilyl ester (PPSE)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

  • N-Acylation of 2-ABA:

    • In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 eq) in dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-aminobenzyl)acetamide. This intermediate can be used in the next step without further purification if it is sufficiently pure.

  • Cyclodehydration:

    • Conventional Heating: To the crude N-(2-aminobenzyl)acetamide, add a solution of ethyl polyphosphate (PPE) in chloroform. Reflux the mixture for 30-60 minutes, monitoring the reaction by TLC.[7]

    • Microwave-Assisted: In a microwave-safe vessel, add the N-(2-aminobenzyl)acetamide and a solution of PPE in chloroform or PPSE in dichloromethane. Irradiate at 110 °C for 4-10 minutes.[7]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[8][9][10]

Protocol 2: Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol is a classic method for synthesizing the quinazolinone core, which can sometimes be an undesired byproduct but is also a valuable scaffold itself. Understanding its formation is key to controlling it.[5]

Materials:

  • Anthranilic acid

  • Formamide

  • Ethanol or Methanol (for recrystallization)

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and a molar excess of formamide (e.g., 5 eq).[5] Formamide acts as both a reactant and a solvent.

  • Reaction:

    • Conventional Heating: Heat the mixture in a sand bath or with a heating mantle to 130-160 °C and maintain this temperature with stirring for 2-8 hours.[5] Monitor the reaction by TLC.

    • Microwave-Assisted: In a microwave reactor, heat the mixture to 170 °C for 10-20 minutes.[4][5]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature, which should result in the formation of a precipitate.

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove excess formamide.

    • Dry the crude product.

    • For further purification, recrystallize the solid from ethanol or methanol to obtain pure 4(3H)-quinazolinone.[5]

Visualization of Key Processes

Reaction Mechanism: General Synthesis of 3,4-Dihydroquinazolines

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration 2-Aminobenzylamine 2-Aminobenzylamine Imine_Intermediate Imine Intermediate 2-Aminobenzylamine->Imine_Intermediate Condensation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Imine_Intermediate Cyclized_Intermediate Cyclized Intermediate Imine_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack 3_4_Dihydroquinazoline 3,4-Dihydroquinazoline Cyclized_Intermediate->3_4_Dihydroquinazoline - H2O

Caption: General reaction pathway for 3,4-dihydroquinazoline synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure_SM Impure Starting Materials Check_Purity->Impure_SM Suboptimal_Cond Suboptimal Conditions? Check_Conditions->Suboptimal_Cond Impure_SM->Check_Conditions No Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Re-evaluate Re-evaluate Yield Purify_SM->Re-evaluate Optimize_Temp_Time Increase Temperature/ Extend Reaction Time Suboptimal_Cond->Optimize_Temp_Time Yes Check_Catalyst Evaluate Catalyst Activity Suboptimal_Cond->Check_Catalyst No Consider_Microwave Use Microwave Irradiation Optimize_Temp_Time->Consider_Microwave Consider_Microwave->Re-evaluate Inactive_Catalyst Inactive/Poisoned Catalyst? Check_Catalyst->Inactive_Catalyst Screen_Catalysts Screen Different Catalysts Inactive_Catalyst->Screen_Catalysts Yes Inactive_Catalyst->Re-evaluate No Screen_Catalysts->Re-evaluate

Caption: Decision tree for troubleshooting low reaction yields.

Analytical Techniques for Impurity Identification

A crucial aspect of minimizing impurities is their accurate identification and quantification. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.[11][12]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for a preliminary assessment of the purity of the crude product.[7]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of the final product and for the detection and quantification of impurities.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the main product and any impurities, which is critical for their initial identification.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for the structural elucidation of the desired product and its impurities. 1H and 13C NMR, along with 2D techniques, can provide unambiguous structural information.[11][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups and confirming the overall structure of the product.[11]

By employing these analytical methods, researchers can gain a clear understanding of the impurity profile of their reaction and make informed decisions to optimize the synthesis and purification processes.

References

Sources

Technical Support Center: Optimizing Temperature & Pressure for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Quinazoline Derivative Synthesis. As researchers and drug development professionals, you know that constructing the quinazoline scaffold often requires navigating harsh thermodynamic landscapes. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate the temperature and pressure parameters of your cyclization reactions.

Diagnostic Workflow: Temperature & Pressure Optimization

Before altering your chemical reagents, evaluate your thermodynamic setup. Use the following diagnostic logic to determine if your reaction suffers from thermal degradation or insufficient activation energy.

G A Issue: Low Yield or Tarry Product in Quinazoline Synthesis B Is Reaction Temp >120°C? A->B C Is System Pressurized (e.g., Sealed MW Vial)? B->C Yes E Check Solvent Polarity (Switch to DMF/DMSO) B->E No D Thermal Degradation Likely. Reduce Temp or Use MWI. C->D No F Apply Microwave Irradiation (MWI) 150°C, 20 mins, 2-4 bar C->F Yes D->F Optimize G Optimal Quinazoline Yield E->G Polar Solvent F->G Complete

Caption: Troubleshooting workflow for optimizing temperature and pressure in quinazoline synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do my high-temperature Bischler cyclizations result in tarry decomposition products? Causality: The Bischler cyclization traditionally requires high temperatures (often >120°C) and extended heating times. At these elevated thermal profiles under ambient pressure, starting materials (like 2-aminobenzonitriles or anthranilamides) can undergo unwanted polymerization or oxidative degradation before the cyclization completes[1]. Solution: Transitioning from conventional reflux to a sealed, pressurized system allows you to superheat the solvent above its boiling point while drastically reducing the reaction time, thereby outcompeting the kinetics of degradation[2].

Q2: How does microwave-assisted synthesis (MWI) alter the temperature-pressure dynamics for Niementowski reactions? Causality: The Niementowski synthesis (reacting anthranilic acids with amides) is notoriously sluggish, typically requiring 130–150°C for over 6 hours. Microwave irradiation provides direct dielectric heating to the molecules, rapidly increasing both temperature and internal pressure in a closed vessel[3]. This isochoric heating accelerates the nucleophilic attack and subsequent dehydration steps. Solution: Irradiating the mixture at 150°C for just 20 minutes under autogenous pressure can boost yields from <50% to >80% while eliminating tarry byproducts[4].

Q3: Can I lower the reaction temperature by changing the solvent or base? Causality: Yes. The activation energy for the cyclization step is highly dependent on the stabilization of the transition state. Non-polar solvents (like toluene) offer poor stabilization for polar intermediates, necessitating higher thermal energy to drive the reaction, which often favors benzimidazole side-products instead of quinazolines[1]. Solution: Switching to a polar aprotic solvent (e.g., DMSO or DMF) and using a stronger organic base enhances the nucleophilicity of the nitrogen intermediates, allowing the reaction to proceed at milder temperatures (80–100°C) without the need for high-pressure equipment[5].

Q4: When is ultra-high pressure (e.g., 800 MPa) necessary for quinazoline synthesis? Causality: Synthesizing sterically hindered derivatives, such as 4-aminoquinazolines via the [4+2] cycloaddition of aza-dienes with cyanamides, is thermodynamically forbidden at ambient pressure. Applying 800 MPa of hydrostatic pressure drastically lowers the activation volume (


), forcing the bulky functional groups into the required proximity to form the quinazoline ring[6].

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Synthesis of Quinazolin-4-ones

Causality & Self-Validation: By using a sealed microwave vial, the rapid vaporization of the solvent generates autogenous pressure. This pressure suppresses solvent boiling, allowing the reaction to reach 150°C instantly[7]. Self-Validation: The real-time pressure readout on the microwave reactor serves as an internal diagnostic; a stable pressure curve (typically 2-4 bar) confirms a sealed, superheated environment, whereas a pressure drop indicates a leak and impending solvent evaporation.

Step-by-Step Methodology:

  • Preparation: In a 10 mL heavy-walled microwave vial, combine anthranilic acid (1.0 mmol) and formamide (1.5 mmol).

  • Solvent Addition: Add 2 mL of a polar aprotic solvent (e.g., DMF) to ensure a homogeneous mixture and facilitate dielectric heating.

  • Sealing: Seal the vial with a crimp cap equipped with a pressure-release Teflon septum.

  • Irradiation: Program the microwave reactor to ramp to 150°C over 2 minutes. Hold at 150°C for 20 minutes with a maximum power output of 60 W[4].

  • Monitoring: Observe the pressure profile. Ensure it stabilizes between 2-4 bar.

  • Quenching & Isolation: Cool the vessel rapidly to room temperature using the reactor's compressed air stream. Pour the mixture into 20 mL of ice-cold water to precipitate the quinazolin-4-one.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Ultra-High-Pressure [4+2] Cycloaddition for 4-Aminoquinazolines

Causality & Self-Validation: Applying 800 MPa of hydrostatic pressure overcomes the severe steric hindrance of the transition state[6]. Self-Validation: The successful isolation of the 4-aminoquinazoline exclusively (without acyclic byproducts) inherently validates that the 800 MPa threshold was maintained; if the pressure drops, the reaction stalls completely, leaving only unreacted starting materials.

Step-by-Step Methodology:

  • Preparation: Prepare a homogeneous mixture of N-aryl-substituted ketenimine (0.5 mmol) and N,N-disubstituted cyanamide (0.5 mL) in 1 mL of anhydrous toluene.

  • Encapsulation: Transfer the mixture into a flexible, chemically inert Teflon tube. Seal it completely to prevent pressure leaks and cross-contamination with the hydrostatic fluid.

  • Pressurization: Place the Teflon tube into a high-pressure hydrostatic apparatus. Compress the system to 800 MPa[6].

  • Heating: Once pressurized, heat the apparatus to 100°C.

  • Incubation: Maintain these isobaric (800 MPa) and isothermal (100°C) conditions for 20 hours.

  • Depressurization: Depressurize the system slowly to ambient pressure and cool to room temperature.

  • Purification: Purify the crude mixture via silica gel column chromatography using a dichloromethane:acetone:methanol (100:5:1) gradient to isolate the pure 4-aminoquinazoline derivative[6].

Quantitative Data Presentation

Table 1: Effect of Temperature and Pressure Parameters on Quinazoline Yields

Synthetic PathwayHeating/Pressure ModalityOptimal Temp (°C)Operating PressureReaction TimeTypical Yield (%)Mechanistic Outcome
Bischler Cyclization Conventional Reflux120 - 1501 atm (Ambient)12 - 24 h40 - 60Prone to thermal degradation and tar formation.
Niementowski Reaction Microwave Irradiation1502 - 4 bar (Autogenous)20 min85 - 95Rapid isochoric heating prevents side reactions.
Aza-Diene Cycloaddition Hydrostatic Apparatus100800 MPa (Ultra-High)20 h60 - 80Overcomes steric hindrance via reduced activation volume.
Base-Catalyzed Cyclization Conventional Heating80 - 1001 atm (Ambient)8 - 12 h70 - 90Polar solvents stabilize the transition state at lower temps.

References

  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs, BenchChem, 1

  • Novel quinazoline ring synthesis by cycloaddition of N-arylketenimines with N,N-disubstituted cyanamides, SciSpace, 6

  • Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles, Taylor & Francis Online, 4

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview, PMC, 3

  • Optimizing reaction conditions for the synthesis of 4-(Quinazolin-2-yl)phenol, BenchChem, 2

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones, PMC, 5

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview, Frontiers, 7

Sources

Technical Support Center: Resolving Enantiomers of Chiral 3,4-Dihydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with the chiral resolution and stereochemical characterization of 3,4-dihydroquinazoline derivatives. These pharmacophores are highly valuable in drug discovery, serving as the core scaffold for antiviral agents (e.g., Letermovir)[1] and novel anticancer candidates (e.g., KCP-10043F)[2][3].

Below, you will find field-proven troubleshooting guides, causal explanations of separation mechanics, and self-validating experimental protocols.

Strategic Method Selection

Before troubleshooting, it is critical to align your resolution strategy with your target scale. Analytical and discovery phases rely heavily on High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), while process-scale manufacturing necessitates thermodynamically driven diastereomeric salt crystallization[4][5].

Workflow Start Racemic 3,4-Dihydroquinazoline Scale Determine Target Scale Start->Scale Analytical Discovery Scale (< 100 mg) Scale->Analytical Small Scale Process Process Scale (> 100 g) Scale->Process Large Scale HPLC Chiral HPLC / SFC (Polysaccharide CSPs) Analytical->HPLC Cryst Diastereomeric Salt Formation (e.g., Tartaric Acid Derivatives) Process->Cryst

Decision matrix for selecting a chiral resolution method based on target scale.

Troubleshooting Chiral HPLC/SFC Separations

Q: I am experiencing poor peak resolution (Rs < 1.5) when separating 3,4-dihydroquinazoline enantiomers on a polysaccharide-based chiral stationary phase (CSP). How can I optimize this?

Expertise & Causality: Polysaccharide CSPs (like amylose or cellulose derivatives) separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The 3,4-dihydroquinazoline core contains a basic nitrogen and adjacent aromatic rings, making it an excellent candidate for H-bonding and


 stacking. If resolution is poor, the mobile phase modifier (typically an alcohol) is likely outcompeting the analyte for the CSP's chiral binding sites. Reducing the modifier concentration or switching its steric bulk (e.g., from isopropanol to ethanol) alters the binding kinetics, often resolving co-elution issues[6].
Table 1: Typical Chiral HPLC Optimization Parameters for 3,4-Dihydroquinazolines
Column ChemistryMobile Phase (v/v)Flow RateTempTypical RsMechanistic Note
Chiralcel OD-H n-Hexane / i-PrOH (90:10)1.0 mL/min30°C> 2.0Standard starting point; excellent H-bond donor/acceptor balance[6].
Chiralpak IA n-Hexane / i-PrOH (75:25)0.9 mL/min30°C> 1.5Immobilized phase; tolerates stronger solvents for highly polar derivatives[6].
Chiralcel OD-3 n-Hexane / EtOH (90:10)1.0 mL/min30°C> 2.53 µm particle size yields higher theoretical plates, sharpening peaks[6].
Protocol 1: Step-by-Step HPLC Optimization Workflow
  • Column Selection: Install a Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) column).

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (90:10 v/v). Degas thoroughly via sonication to prevent baseline drift.

  • Sample Preparation: Dissolve the racemic 3,4-dihydroquinazoline in the mobile phase to a concentration of 1.0 mg/mL. Self-validation step: Ensure the sample is fully dissolved; particulates will cause peak splitting.

  • Injection & Flow: Inject 10 µL. Set the flow rate to 1.0 mL/min and maintain the column compartment at 30°C to ensure reproducible thermodynamics.

  • Detection & Adjustment: Monitor UV absorbance at 254 nm. If Rs < 1.5, decrease the i-PrOH concentration to 5% to increase retention time and chiral interaction duration.

Diastereomeric Salt Formation (Process Scale)

Q: When scaling up the resolution of a 3,4-dihydroquinazoline intermediate, my diastereomeric salt precipitation yields low enantiomeric excess (ee). How do I troubleshoot this?

Expertise & Causality: At the process scale, chromatography becomes economically unviable. Instead, reacting the basic nitrogen of the 3,4-dihydroquinazoline with a chiral acid creates two diastereomeric salts with distinct solubility profiles. For derivatives like the Letermovir precursor, using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid is highly effective[4][5]. The bulky aromatic groups of the resolving agent create a rigid, highly ordered crystal lattice with one enantiomer (typically the S-enantiomer), causing it to precipitate while the other remains in solution. Low ee usually stems from cooling the solution too rapidly, which causes kinetic trapping (co-precipitation) rather than thermodynamic selection.

Protocol 2: Step-by-Step Diastereomeric Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of the racemic 3,4-dihydroquinazoline ester in ethyl acetate (approx. 10 volumes). Add 1.0 equivalent of (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid[4][5].

  • Thermodynamic Dissolution: Heat the suspension to 60°C under gentle agitation until a completely clear solution is achieved.

  • Controlled Cooling (Critical Step): Cool the solution linearly from 60°C to a range of 0–25°C over a minimum of 4 hours[4]. Rapid cooling crashes the salt out, trapping impurities.

  • Isolation: Filter the precipitated (S)-enantiomer salt. Wash the filter cake with 2 volumes of ice-cold ethyl acetate to remove mother liquor residue.

  • Free-basing: Suspend the isolated salt in a biphasic mixture of dichloromethane and water. Adjust the aqueous layer to pH 8.5 using saturated aqueous NaHCO₃. Extract the enantiopure free base into the organic layer, dry over Na₂SO₄, and concentrate.

Absolute Configuration Assignment

Q: After successful resolution, how can I definitively assign the absolute configuration (R/S) of the isolated enantiomers?

Expertise & Causality: Relying solely on specific optical rotation (


) is risky, as it is highly sensitive to solvent, concentration, and temperature artifacts. A robust, self-validating system requires orthogonal techniques: 1H NMR anisotropy and Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TDDFT)[2][3]. 3,4-dihydroquinazolines possess strong UV chromophores. By calculating the theoretical spatial transitions of electrons (TDDFT) and matching them to the experimental ECD spectrum, you establish a definitive 3D structural proof.

ConfigAssign Resolved Isolated Enantiomer Path1 1H NMR Anisotropy Resolved->Path1 Path2 Electronic Circular Dichroism Resolved->Path2 Deriv Form Chiral Diastereomers Path1->Deriv TDDFT TDDFT Quantum Calculations Path2->TDDFT Match Match Exp. vs Calc. Spectra Path2->Match Shift Analyze Chemical Shifts (Δδ) Deriv->Shift Assign Assign Absolute Configuration (R/S) Shift->Assign TDDFT->Match Match->Assign

Multi-modal workflow for definitive absolute configuration assignment.

Protocol 3: Orthogonal Configuration Assignment (ECD & NMR)
  • NMR Derivatization: React a small aliquot of the isolated enantiomer with (R)- and (S)-Mosher's acid chloride to form diastereomeric amides.

  • NMR Acquisition & Analysis: Acquire high-resolution 1H NMR (≥400 MHz) in CDCl₃. Calculate the chemical shift differences (

    
    ) for the protons adjacent to the chiral center to deduce the spatial arrangement[3].
    
  • ECD Acquisition: Dissolve the free enantiomer in HPLC-grade methanol (approx. 0.2 mg/mL). Record the ECD spectrum from 200 nm to 400 nm. Look for distinct positive or negative Cotton effects (e.g., bands at 268 nm and 303 nm)[3].

  • TDDFT Calculation: Using quantum chemistry software (e.g., Gaussian), optimize the 3D conformers of the theoretical (R) and (S) isomers using the B3LYP/6-31G* basis set. Simulate their theoretical ECD spectra[3].

  • Correlation: Overlay the experimental ECD spectrum with the calculated spectra. A direct match of the Cotton effect signs confirms the absolute configuration.

References
  • Chiral Resolution, Absolute Configuration Assignment, and Genotoxicity Evaluation of Racemic 3,4-Dihydroquinazoline as a Novel Anticancer Agent ScienceOpen / Journal of Chemistry URL
  • Process for the preparation of dihydroquinazolines (US8372972B2)
  • OAE Publishing Inc.
  • Supporting Information: Enantiomeric excess determination via chiral HPLC Royal Society of Chemistry URL

Sources

Technical Support Center: Overcoming Low Reactivity in Sterically Hindered Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinazoline synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the low reactivity of sterically hindered quinazoline precursors (e.g., coupling bulky ortho-substituted anilines or tert-butylamines to the C2 or C4 positions).

By synthesizing transition-metal catalysis, microwave-assisted techniques, and in situ phosphonium activation, this guide provides causal explanations and self-validating protocols to rescue failing amination reactions.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why do conventional Nucleophilic Aromatic Substitution (SNAr) reactions fail completely when I use ortho-substituted anilines? A1: The failure is driven by extreme steric clash. For a successful SNAr reaction at the C4 position of a 4-chloroquinazoline, the nucleophile must approach at a specific trajectory (the Bürgi-Dunitz angle). Bulky ortho-substituents on the aniline physically block this approach, drastically raising the activation energy barrier of the transition state[1]. Under conventional reflux, the thermal energy is insufficient to overcome this barrier, leading to either complete recovery of starting materials or competitive hydrolysis of the 4-chloroquinazoline back to the inactive quinazolin-4(3H)-one[2].

Q2: How does microwave irradiation solve this, and why is the choice of base critical? A2: Microwave irradiation provides rapid, direct dielectric heating that efficiently overcomes the high kinetic barrier associated with hindered substrates, reducing reaction times from days to minutes[2]. When optimizing this, you must use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile against the quinazoline core, while its basicity efficiently scavenges the HCl byproduct, driving the chemical equilibrium strictly toward the desired product[3].

Q3: If SNAr completely fails even under microwave conditions, what is the most scientifically sound alternative? A3: You must abandon the SNAr pathway and switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling[2]. Causality dictates that palladium inserts directly into the C-Cl bond via oxidative addition, bypassing the SNAr trajectory requirements. By utilizing a bulky, electron-rich phosphine ligand (such as Xantphos), the steric bulk of the ligand actively forces the sterically congested intermediates to undergo reductive elimination, forming the C-N bond efficiently[4][5].

Q4: 4-Chloroquinazolines are highly moisture-sensitive. Can I bypass the chlorination step and directly aminate the stable quinazolin-4(3H)-one? A4: Yes, by utilizing PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as an in situ activating agent. PyBOP reacts with the lactim tautomer of the quinazolinone to form a highly reactive phosphonium intermediate. This rapidly converts into an OBt active ester. The benzotriazole moiety is an exceptional leaving group, rendering the C4 carbon hyper-electrophilic and highly susceptible to nucleophilic attack even by the most sterically demanding amines[6][7].

Part 2: Strategic Workflows & Visualizations

Strategy N1 Sterically Hindered Amine + Precursor N2 Precursor Type? N1->N2 N3 4-Chloroquinazoline N2->N3 Halide N4 Quinazolin-4(3H)-one N2->N4 Oxo N5 Microwave SNAr (High Temp, DIPEA) N3->N5 1st Line S_NAr N7 PyBOP Activation (In Situ Phosphonium) N4->N7 Direct Coupling N6 Buchwald-Hartwig Cross-Coupling (Pd) N5->N6 If Yield < 20%

Workflow for selecting amination strategies for hindered quinazolines.

Mechanism S1 Quinazolin-4-one S2 Lactim Tautomer S1->S2 S3 PyBOP + DIPEA S2->S3 S4 Phosphonium Intermediate S3->S4 -H+ S5 OBt Active Ester S4->S5 +HOBt S6 Nucleophilic Attack S5->S6 +Amine S7 Product S6->S7 -HOBt

PyBOP-mediated in situ activation and amination mechanism.

Part 3: Quantitative Data Summary

The following table synthesizes the expected outcomes of various amination strategies when applied to sterically hindered substrates (e.g., 2,6-dimethylaniline or tert-butylamine).

StrategyPrecursorReagents / CatalystTypical YieldReaction TimeBest Application Profile
Conventional SNAr 4-ChloroquinazolineAmine, Et₃N, EtOH (Reflux)< 15%12–24 hUnhindered primary aliphatic amines.
Microwave SNAr 4-ChloroquinazolineAmine, DIPEA, NMP (MW, 150°C)60–85%20–30 minModerately hindered amines (e.g., ortho-substituted anilines)[1].
Buchwald-Hartwig 4-ChloroquinazolineAmine, Pd₂(dba)₃, Xantphos, Cs₂CO₃75–95%2–8 hExtremely hindered amines (tert-butyl, 2,6-dimethylphenyl)[4][8].
PyBOP Activation Quinazolin-4(3H)-oneAmine, PyBOP, DIPEA, DMF70–90%4–12 hDirect coupling bypassing unstable chlorinated intermediates[7].

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr Optimization

Objective: Force SNAr through kinetic barriers using dielectric heating and non-nucleophilic bases[2][3].

  • Preparation: In a 10 mL microwave vial, dissolve 4-chloroquinazoline (1.0 eq) and the sterically hindered amine (1.5 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3 mL).

  • Base Addition: Add DIPEA (2.5 eq). Causality: DIPEA neutralizes the generated HCl without competing for the electrophilic C4 center.

  • Irradiation: Seal the vial and irradiate at 150°C for 20 minutes.

  • Self-Validation & Workup: Pour the cooled mixture into ice water. The reaction is self-validating if a heavy precipitate forms immediately (the product is highly lipophilic compared to NMP). Filter and wash with cold water to remove residual DIPEA salts.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Overcome absolute SNAr failure via transition-metal cross-coupling[5][8].

  • Catalyst Assembly: In an oven-dried Schlenk flask under argon, combine 4-chloroquinazoline (1.0 eq), the hindered amine (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat the mixture at 100°C for 4–8 hours. Causality: Xantphos forces the bulky substrates into close proximity around the Pd center, accelerating reductive elimination.

  • Self-Validation & Workup: Monitor via TLC (Hexane/EtOAc 7:3). The reaction validates completion when the solution turns dark/black (precipitation of palladium black). Filter through a short pad of Celite to remove the catalyst and inorganic salts, then concentrate under reduced pressure.

Protocol C: PyBOP-Mediated In Situ Activation

Objective: Direct amination of quinazolin-4(3H)-ones, avoiding moisture-sensitive chlorination[6][7].

  • Activation Phase: Dissolve quinazolin-4(3H)-one (1.0 eq) and PyBOP (1.2 eq) in anhydrous DMF (0.3 M). Cool to 0°C.

  • Base Addition: Dropwise add DIPEA (1.5 eq). Stir for 30 minutes. Causality: The base promotes lactim tautomerization, allowing PyBOP to form the hyper-electrophilic OBt active ester.

  • Amination Phase: Add the hindered amine (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Self-Validation & Workup: Dilute the organic layer with CH₂Cl₂ and wash successively with 10% citric acid, water, and brine. The process is self-validating because the PyBOP byproduct (tris(pyrrolidin-1-yl)phosphine oxide) is highly water-soluble and is cleanly removed during the aqueous washes, leaving only the crude product in the organic layer.

References

  • Benchchem. Technical Support Center: Synthesis of 2-Substituted Quinazolines. Benchchem.[https://vertexaisearch.cloud.google.
  • MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHKuXJGe6LXU8Dda0rJ6s0h_lVG40w1oS4CAeDzbLq4b1YIBN4y17_Aqe_d5vHq2yJJUomGbpidL9T3n0lTRLcoDeWsiQAYVyvEjqZ7J6RhvnOBZ9raEQtYE_4vQsf0Hkhnsur]
  • PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY6v_Vs5-WpvwGcuLQXJ7e1RkdIWqbXkJIvZA6WB0kb5mY6gsDIhW5801Upywc01nqy-ajP1fLD2RLjFQHMbAm3MgGkki6j5u-z_uOXnQiorTjlPvpq-L_6KaH7ZfcGHArOB35VGu_hyhjmyc=]
  • PMC. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDFlAcMydlrGZwlhirWhBHgVm82RXKWbcCisa_wbR72TAEnG2a0gwQeS5ZJCxXHXif59eZE1D--M1rfXRqEoQ72IrTqb0ZoYsE07ZpB_rlK5Wr_LnJclbAlyfrMzZdsSwrcQySZqr0rMUQXwR-]
  • Xingwei Li. Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. SNNU.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUTYT9rJxhhEogWDsBg--9Oaah57XoZIQCB4XxLosyYX-Ir6882T1Ri7RutvCIFvY3WP8HipQK4oO3OFPXsKz0kVskolH7ufYbmHG-Pv8w_XQvE9pAY4s0H4TKgayN38C7bkb9eM3sD3qyyfTdEMRsTBe8X1P-mWeqPJFu3xppDTG8yZT1SUJJ1DWgtlpPjfbIOg0Xfru_fQ==]
  • Benchchem. An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGZkvIIwceuQcw2_r-LR1b1-Pm1DMt18OXCP45rqsXVOSXhgoggC2XJgvqHt5IoyRJ1rIv8grfWLcDXUuHCfXjfBe3MoRrJDSXoda6-wkgnHIiDLKj8KE2bqEXCcRoTKbJGyCiFz67gYMsLNReelAbJVTs6SPHmqVhg1zLpfQEBcVGF4LWSJNuO2w27VupuiVHE84AEYmhLhBb1xbxxMnrwCGs2_527bBdGs0snBG6-pI=]

Sources

Technical Support Center: Stability Enhancement of 3,4-Dihydroquinazoline-4-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of partially saturated heterocyclic compounds during in vitro assays or long-term storage.

Working with 3,4-Dihydroquinazoline-4-carboxylic acid requires a deep understanding of its thermodynamic vulnerabilities. This guide is designed to provide you with the mechanistic causality behind its degradation, actionable troubleshooting steps, and self-validating protocols to ensure absolute scientific integrity in your experimental workflows.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my 3,4-Dihydroquinazoline-4-carboxylic acid sample degrade so rapidly in standard aqueous buffers? The instability of this compound is driven by two primary thermodynamic forces: aromatization and decarboxylation.

  • Oxidation (Aromatization): The 3,4-dihydroquinazoline core is a partially saturated heterocycle. The thermodynamic driving force to achieve a fully conjugated, aromatic system makes it highly susceptible to oxidation, yielding the corresponding quinazoline derivative [1]. This electron-transfer process is rapidly accelerated by dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) commonly found in standard biological buffers [2].

  • Decarboxylation: The carboxylic acid group at the C4 position is situated on a partially saturated carbon adjacent to a nitrogen atom. Under thermal stress or acidic conditions, this moiety can undergo spontaneous decarboxylation, releasing CO₂.

Q2: How can I differentiate between oxidation and decarboxylation in my LC-MS QC data? You must monitor specific mass shifts to diagnose your formulation failures:

  • Mass Shift of -2 Da: Indicates Oxidation . The molecule has lost two protons (and two electrons) to form quinazoline-4-carboxylic acid.

  • Mass Shift of -44 Da: Indicates Decarboxylation . The molecule has lost the carboxyl group (CO₂) to form 3,4-dihydroquinazoline.

  • Mass Shift of -46 Da: Indicates a combination of both oxidation and decarboxylation.

DegradationMechanisms A 3,4-Dihydroquinazoline- 4-carboxylic acid B Quinazoline- 4-carboxylic acid (Oxidation: -2 Da) A->B O2, Trace Metals (Aromatization) C 3,4-Dihydroquinazoline (Decarboxylation: -44 Da) A->C Heat, Low pH (Loss of CO2) D Ring-Opened Degradants (Hydrolysis) A->D Extreme pH (Nucleophilic Attack)

Caption: Logical relationships of 3,4-Dihydroquinazoline-4-carboxylic acid degradation pathways.

Q3: What is the causality behind using EDTA and Ascorbic Acid in the formulation? Because the electronic distribution of 3,4-dihydroquinazolines makes them prone to single-electron transfer reactions [3], you must block the catalytic pathways. EDTA (1 mM) acts as a hexadentate chelator, sequestering trace transition metals that act as redox catalysts. Ascorbic acid (0.1%) serves as a sacrificial water-soluble antioxidant; it preferentially reacts with reactive oxygen species (ROS) in the solvent before they can abstract protons from the C3 and C4 positions of your API.

Section 2: Quantitative Stability Data

To demonstrate the efficacy of environmental controls, below is a comparative summary of the compound's half-life (


) under various formulation conditions.

Table 1: Quantitative Impact of Formulation Variables on Solution Stability (at 25°C)

Formulation / ConditionDissolved O₂ StatusAdditivesHalf-Life (

)
Primary Degradant Observed
Unbuffered WaterAmbientNone~4.5 hoursQuinazoline-4-carboxylic acid (-2 Da)
PBS (pH 7.4)AmbientNone~12 hoursQuinazoline-4-carboxylic acid (-2 Da)
PBS (pH 7.4)Degassed (Argon)None~48 hoursQuinazoline-4-carboxylic acid (-2 Da)
PBS (pH 7.4)Degassed (Argon)1 mM EDTA~120 hours3,4-Dihydroquinazoline (-44 Da)
PBS (pH 7.4) Degassed (Argon) 1 mM EDTA + 0.1% Ascorbic Acid > 300 hours Negligible

Note: Maintaining a neutral pH of 7.4 is critical. Dropping the pH below 5.0 accelerates decarboxylation, while elevating it above 9.0 promotes ring-opening hydrolysis.

Section 3: Self-Validating Methodologies

Do not rely on visual inspection (e.g., color changes) to confirm stability. Follow this self-validating protocol to prepare a stable 10 mM stock solution for your assays.

Protocol: Preparation of Stabilized 10 mM Stock Solution

Step 1: Buffer Preparation Prepare a 50 mM Phosphate Buffer (pH 7.4). Add EDTA to achieve a final concentration of 1 mM. Causality: This establishes the optimal pH to prevent decarboxylation while pre-emptively sequestering redox-active metals.

Step 2: Solvent Deoxygenation Transfer the buffer to a septum-sealed flask. Sparge the solution with high-purity Argon gas for a minimum of 20 minutes. Causality: Argon is heavier than nitrogen and highly effective at displacing dissolved oxygen, eliminating the primary oxidant.

Step 3: Antioxidant Addition Add L-ascorbic acid to a final concentration of 0.1% (w/v). Verify that the pH remains at 7.4 (adjust with degassed NaOH if necessary).

Step 4: API Dissolution Weigh the required amount of 3,4-Dihydroquinazoline-4-carboxylic acid. Dissolve it completely in the deoxygenated buffer. If the compound exhibits poor initial wetting, you may use up to 5% (v/v) degassed DMSO as a co-solvent.

Step 5: Sterile Filtration & Aliquoting Filter the solution through a 0.22 µm PTFE syringe filter into amber glass vials. Causality: PTFE is chemically inert and prevents the extraction of plasticizers. Amber glass prevents photo-catalyzed oxidation.

Step 6: Self-Validation (QC Check) Immediately inject a 1 µL aliquot into an LC-MS system. Extract the ion chromatograms (EIC) for the parent mass and the -2 Da / -44 Da masses. Validation Criteria: The combined area of the degradant peaks must be <0.5% of the parent peak. If >0.5%, the deoxygenation step was insufficient.

Step 7: Storage Blanket the headspace of the vials with Argon, seal tightly, and store at -80°C. Thaw only once before use.

StabilizationWorkflow Start Raw API (Solid State) Step1 Buffer Prep (pH 7.4, 1mM EDTA) Start->Step1 Step2 Solvent Degassing (Argon Sparging, 20 min) Step1->Step2 Step3 Dissolution & Antioxidant (Add 0.1% Ascorbic Acid) Step2->Step3 Step4 Sterile Filtration (0.22 µm PTFE) Step3->Step4 QC Self-Validation (LC-MS: Check -2 Da peak) Step4->QC End Store at -80°C in Amber Vials QC->End

Caption: Step-by-step workflow for preparing stable 3,4-dihydroquinazoline-4-carboxylic acid solutions.

References

  • Title: Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline Source: RSC Publishing URL: [Link]

  • Title: Selective copper(II) acetate and potassium iodide catalyzed oxidation of aminals to dihydroquinazoline and quinazolinone alkaloids Source: Beilstein Journals URL: [Link]

  • Title: Quinazolinone Synthetic Strategies and Medicinal Significance: A review Source: International Journal of Pharmaceutical Sciences URL: [Link]

Validation & Comparative

Mass spectrometry fragmentation patterns of 3,4-dihydroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of 3,4-Dihydroquinazolines

Introduction 3,4-Dihydroquinazolines are critical nitrogen-containing heterocycles that serve as core scaffolds in numerous pharmacologically active compounds, including kinase inhibitors, GPCR antagonists, and anti-inflammatory agents. Differentiating these structurally reduced scaffolds from their fully aromatic quinazoline counterparts requires robust analytical techniques. Mass spectrometry (MS) is the gold standard for this structural elucidation. As an Application Scientist, I have designed this guide to objectively compare the performance of Electron Impact MS (EI-MS), Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF), and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) in analyzing the complex fragmentation patterns of 3,4-dihydroquinazolines.

Mechanistic Causality in 3,4-Dihydroquinazoline Fragmentation

To leverage MS effectively, one must understand the intrinsic gas-phase chemistry of the 3,4-dihydroquinazoline nucleus. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion typically undergoes several characteristic fragmentation pathways governed by the stability of the resulting radical cations and neutral losses:

  • Consecutive Loss of Hydrogen Cyanide (HCN): The heterocyclic ring is highly susceptible to the sequential loss of two HCN molecules, ultimately yielding a highly stable benzyne radical ion [1].

  • Retro-Diels-Alder (RDA) Cleavage: Certain substituted 3,4-dihydroquinazolines undergo an RDA process. This pathway is highly diagnostic for identifying the substitution pattern on the pyrimidine ring versus the fused benzene ring [1].

  • Substituent-Driven Cleavage: Groups attached to the C4 position are generally lost in preference to those at C2 due to the relative stability of the resulting carbocations [1]. Additionally, radical cations often exhibit M-1, M-2, and M-3 peaks corresponding to the rapid departure of hydrogen atoms from the saturated C4 or N3 positions [4].

Fragmentation M Molecular Ion [M+H]+ or M+. C4 Loss of C4 Substituent (Primary Cleavage) M->C4 Low Energy CID RDA Retro-Diels-Alder Cleavage M->RDA Ring Opening HCN Consecutive Loss of HCN M->HCN High Energy / EI Benz Benzyne Radical Ion HCN->Benz -2 HCN

Fig 1: Primary mass spectrometry fragmentation pathways of 3,4-dihydroquinazolines.

Platform Comparison: EI-MS vs. ESI-Q-TOF vs. MALDI-TOF

Selecting the appropriate MS platform depends entirely on the stability of the derivative and the required mass accuracy for structural confirmation.

  • EI-MS (Electron Impact): Provides highly reproducible, library-searchable fragmentation spectra (e.g., yielding reliable parent ions at m/z 246 for iminoquinazolines) [3]. However, the hard ionization (70 eV) often leads to weak molecular ion peaks (less than 10% relative abundance) due to rapid hydrogen loss and aggressive fragmentation [4].

  • ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight): The preferred platform for modern drug development. Soft ionization preserves the pseudo-molecular ion [M+H]+, while the Q-TOF analyzer provides high-resolution exact mass (< 2 ppm error). This allows for the unambiguous assignment of elemental compositions for both precursor and product ions.

  • MALDI-TOF: Highly useful for the rapid screening of solid-state or high-molecular-weight derivatives. It produces predominantly singly charged [M+H]+ ions with minimal in-source fragmentation, as seen in the characterization of oxime derivatives of 3,4-dihydroquinazolines [2].

Table 1: Quantitative Performance Comparison of MS Platforms for 3,4-Dihydroquinazolines

ParameterEI-MS (Single Quad)ESI-Q-TOF MS/MSMALDI-TOF
Ionization Energy 70 eV (Hard)Soft (Variable CID)Soft (Laser-induced)
Molecular Ion Abundance Low (< 10-30%) [4]High (> 90%)High (> 90%)[2]
Mass Accuracy ~0.1 Da< 2 ppm< 5 ppm
Primary Utility Structural fingerprinting, RDA confirmation [1]Exact mass, targeted MS/MS pathway mappingHigh-throughput screening, intact mass [2]
Typical m/z Range 50 - 600 m/z100 - 2000 m/z100 - 5000 m/z

Experimental Methodology: Self-Validating ESI-Q-TOF MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for mapping the fragmentation of 3,4-dihydroquinazolines using ESI-Q-TOF. The inclusion of an internal calibrant ensures mass accuracy remains within the strict < 2 ppm threshold.

Step 1: Sample Preparation

  • Dissolve the synthesized 3,4-dihydroquinazoline derivative in HPLC-grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic quinazoline nitrogen atoms to form [M+H]+ in the positive ion mode.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Causality: Desalting the sample via LC prior to MS prevents ion suppression and source contamination, ensuring a robust and reproducible signal.

Step 3: ESI-Q-TOF Mass Spectrometry Parameters

  • Source Settings: Set capillary voltage at 3.5 kV, drying gas temperature at 250 °C, and nebulizer pressure at 35 psi.

  • Mass Calibration: Infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a dual-spray source. Causality: Real-time lock-mass correction compensates for instrumental thermal drift, validating the exact mass assignments of the fragments dynamically.

  • MS/MS Acquisition (Auto MS/MS): Set the precursor ion isolation window to narrow (~1.3 m/z). Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas. Causality: Ramping the CE ensures the capture of both low-energy fragments (e.g., C4 substituent loss) and high-energy fragments (e.g., retro-Diels-Alder cleavage and HCN loss) within a single analytical run.

Workflow Prep Sample Prep (0.1% FA) LC LC Separation (C18 Column) Prep->LC ESI ESI Source (Lock-Mass) LC->ESI QTOF Q-TOF Analyzer (CE Ramp 15-45eV) ESI->QTOF Data Data Processing (Exact Mass & Formula) QTOF->Data

Fig 2: Self-validating LC-ESI-Q-TOF MS/MS workflow for 3,4-dihydroquinazoline analysis.

Conclusion

For researchers elucidating the structures of novel 3,4-dihydroquinazolines, the choice of MS platform dictates the depth of structural information obtained. While EI-MS provides historical continuity and robust library matching [3], ESI-Q-TOF is the superior alternative for modern drug development due to its exact mass capabilities and customizable CID fragmentation. By understanding the causal relationship between the molecule's localized double bonds and its propensity for RDA cleavage and HCN loss [1], scientists can confidently map fragmentation spectra to complex molecular architectures.

References

  • (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. Available at:[Link]

  • One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles Using 4,5-Dichloro-1,2,3-dithiazolium Chloride. ACS Publications. Available at:[Link]

  • Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. SciSpace. Available at:[Link]

IR spectroscopy analysis of carboxylic acid functional groups in quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical challenge of accurately profiling functional groups in complex heterocyclic scaffolds. Quinazolines are privileged pharmacophores in drug discovery, serving as the backbone for numerous kinase inhibitors and antimicrobial agents. When these scaffolds are functionalized with carboxylic acids—either as active pharmaceutical ingredients (APIs) or critical synthetic intermediates—Fourier Transform Infrared (FTIR) spectroscopy becomes the frontline technique for structural verification.

However, the fidelity of your spectral data is entirely dependent on the sampling modality. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR (KBr Pellet), and Diffuse Reflectance (DRIFTS) for the analysis of quinazoline-carboxylic acids, providing the mechanistic causality and self-validating protocols required for rigorous pharmaceutical analysis.

Mechanistic Foundations: IR Signatures of Quinazoline-Carboxylic Acids

To evaluate the instrumentation, we must first understand the physics of the target molecule. In the solid state, quinazoline-carboxylic acids do not exist as isolated monomers; they form strongly hydrogen-bonded dimers.

This dimerization exerts a profound effect on the vibrational modes:

  • C=O Stretch: Extensive hydrogen bonding weakens the carbonyl double bond, shifting the stretching frequency down from a theoretical ~1760 cm⁻¹ to a highly characteristic 1670–1685 cm⁻¹ range[1].

  • O-H Stretch: The hydrogen bonds create a continuum of bond energies, resulting in a distinctively broad O-H stretching band spanning 3300–2500 cm⁻¹ .

  • Quinazoline Ring: The aromatic core presents a strong C=N stretching vibration around 1618 cm⁻¹ , alongside aromatic C=C stretches in the 1500–1600 cm⁻¹ region[1].

The analytical objective is to resolve these specific bands without introducing environmental artifacts (like atmospheric water) or sampling distortions.

Technology Comparison: ATR vs. Transmission vs. DRIFTS

In modern pharmaceutical settings, feasible FTIR analysis depends on selecting the correct sampling accessory[2].

  • ATR-FTIR (Attenuated Total Reflectance): ATR has largely replaced transmission as the standard sampling technique for routine screening[3]. It relies on an evanescent wave penetrating a few micrometers (1–5 µm) into the sample[4]. Because the penetration depth is so shallow, ATR is highly tolerant of diverse, un-prepped samples and drastically reduces water interference[4].

  • Transmission FTIR (KBr Pellet): The traditional gold standard. The IR beam passes completely through a diluted, pressed pellet. It provides a defined optical path length, making it structurally superior for bulk material quantitation and trace impurity analysis[4].

  • DRIFTS (Diffuse Reflectance): Primarily used for qualitative analysis of rough powders. It captures scattered light but requires complex Kubelka-Munk transformations to achieve linearity, making it less ideal for precise functional group profiling compared to ATR or Transmission.

Table 1: Quantitative Performance Matrix for Quinazoline-Carboxylic Acid Analysis
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)DRIFTS
Sample Prep Time < 1 minute (Direct application)10–15 minutes (Grind & Press)5 minutes (Dilute in KBr)
Optical Path Length Wavelength-dependent (1–5 µm)Fixed by pellet thickness (~1 mm)Variable (Scattering dependent)
Water Interference Low (Surface-level probing)High (Hygroscopic KBr matrix)Moderate
C=O Peak Position ~1668–1680 cm⁻¹ (Slight shift)~1670–1685 cm⁻¹ (True position)~1670–1685 cm⁻¹
Quantitation Utility Poor (Variable surface contact)Excellent (Follows Beer-Lambert)Poor (Requires transformation)
Table 2: Spectral Artifacts & Resolution Data
Functional GroupExpected WavenumberTransmission ObservationATR-FTIR Artifacts & Causality
Broad O-H 3300–2500 cm⁻¹High resolution, but easily obscured if KBr absorbs ambient moisture.Lower relative intensity. Penetration depth (

) is shallower at high wavenumbers.
Carbonyl (C=O) 1670–1685 cm⁻¹Sharp, distinct peak.Slight red-shift due to anomalous dispersion of the refractive index near strong absorption bands.
Quinazoline C=N ~1618 cm⁻¹Sharp, distinct peak.Appears artificially stronger relative to high-wavenumber peaks due to deeper

.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must include built-in validation checkpoints to prove the system is functioning correctly before data is accepted.

Protocol 1: High-Throughput ATR-FTIR Workflow

Best for: Rapid identity verification and moisture-sensitive quinazoline derivatives.

  • Crystal Preparation & Background: Clean the diamond/ZnSe crystal with isopropanol and allow it to evaporate. Collect a background spectrum (air).

    • Validation Checkpoint: The background spectrum must show >95% transmittance across the board. Any residual peaks near 1670 cm⁻¹ indicate cross-contamination from a previous sample, requiring re-cleaning.

  • Sample Application: Place 2–5 mg of the pure quinazoline-carboxylic acid powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave only extends ~2 µm. Air gaps have a low refractive index and will destroy the internal reflection interface. Maximum mechanical pressure ensures intimate contact between the crystal and the solid particles.

  • Acquisition & Correction: Acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution). Apply an "ATR Correction" algorithm in the software.

    • Causality: Because penetration depth is proportional to wavelength, low-wavenumber peaks appear artificially intense. The correction normalizes the spectrum to allow direct comparison against transmission libraries.

Protocol 2: High-Resolution Transmission (KBr Pellet) Workflow

Best for: Bulk quantitation and precise O-H band profiling.

  • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water presents a massive, broad O-H stretch at ~3400 cm⁻¹, which will completely mask the intrinsic O-H stretch of the carboxylic acid group.

  • Milling & Dilution: Weigh ~1 mg of the quinazoline derivative and ~100 mg of dried KBr. Grind them together in an agate mortar for 2–3 minutes.

    • Validation Checkpoint: The particle size must be ground to less than 2 µm (smaller than the wavelength of IR light). If particles are too large, they will cause Rayleigh scattering, resulting in a severely sloping baseline in the final spectrum.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Validation Checkpoint: The resulting pellet must be visually translucent or transparent. An opaque white pellet indicates trapped air or moisture, which violates the fixed path length required for Beer-Lambert quantitation. Discard and remake.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum against a blank dried-KBr background.

Decision Architecture & Workflow Diagram

To standardize operations in a pharmaceutical analytical lab, use the following decision matrix to dictate the sampling technique.

FTIR_Workflow Start Quinazoline-Carboxylic Acid Sample Decision Primary Analytical Objective? Start->Decision ATR ATR-FTIR (Diamond/ZnSe Crystal) Decision->ATR High-Throughput / Moisture Sensitive Trans Transmission FTIR (KBr Pellet) Decision->Trans Trace Impurity / Bulk Quantitation ATR_Mech Evanescent Wave Penetration (1-5 µm) ATR->ATR_Mech Trans_Mech Bulk Absorption Defined Path Length Trans->Trans_Mech Data Spectral Output: C=O (~1670 cm⁻¹) Broad O-H (3300-2500 cm⁻¹) ATR_Mech->Data Apply ATR Correction Trans_Mech->Data Subtract KBr Background

Caption: FTIR Sampling Technique Selection & Validation Workflow for Quinazoline Derivatives

Conclusion

For the structural verification of quinazoline-carboxylic acids, ATR-FTIR is the superior product choice for routine identity verification due to its speed, lack of sample preparation, and immunity to bulk water interference. However, because ATR only probes the surface and suffers from wavelength-dependent intensity variations, Transmission FTIR remains the mandatory technique when rigorous bulk quantitation, trace impurity profiling, or absolute peak-ratio comparisons are required for regulatory submissions.

References

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd.[Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment - Physical Chemistry Research.[Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents - Research and Reviews.[Link]

  • Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab.[Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. [Link]

Sources

X-ray crystallography data for 3,4-Dihydroquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3,4-Dihydroquinazoline-4-carboxylic Acid: A Comparative Guide to SCXRD, MicroED, and PXRD

Executive Summary

The 3,4-dihydroquinazoline-4-carboxylic acid scaffold (and its 2-oxo derivatives) represents a "privileged structure" in modern drug discovery. Its unique structural topology—a fused, near-planar benzene-pyrimidine ring system coupled with a highly directional carboxylic acid moiety—enables precise interactions with biological targets ranging from kinase ATP-binding sites to the Chikungunya virus nsP3 macrodomain[1][2].

Because the pharmacological efficacy of these compounds relies heavily on their spatial conformation,


 stacking capabilities, and hydrogen-bonding networks, rigorous structural elucidation is non-negotiable. This guide objectively compares the three primary analytical modalities for determining the solid-state structure of 3,4-dihydroquinazoline-4-carboxylic acid derivatives: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .

Comparative Modalities for Structural Determination

To rationally design inhibitors, researchers must map the exact coordinates of the quinazoline core. The choice of analytical technique dictates the resolution of the structural data and the bottleneck of sample preparation.

A. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the definitive method for de novo structural elucidation. For quinazoline carboxylic acid derivatives, SCXRD unambiguously resolves the characteristic intermolecular hydrogen-bonding patterns—specifically the classical acid-acid centrosymmetric dimers formed through complementary O-H···O networks[3][4].

  • Advantage: Provides absolute stereochemistry and atomic-level resolution (< 0.8 Å), allowing for the precise measurement of critical bond lengths (e.g., distinguishing between C=O and C-N double bond character in the heterocyclic ring)[3].

  • Limitation: Strictly requires macroscopic, highly ordered single crystals (typically >50 µm in at least two dimensions), which can be a severe bottleneck for highly insoluble quinazoline derivatives.

B. Microcrystal Electron Diffraction (MicroED): The Nanoscale Alternative

When 3,4-dihydroquinazoline-4-carboxylic acid derivatives yield only microcrystalline powders—often due to rapid precipitation driven by strong intermolecular hydrogen bonding—MicroED serves as a powerful alternative. By utilizing a transmission electron microscope (TEM), MicroED collects diffraction data from sub-micron crystals.

  • Advantage: Bypasses the tedious crystallization optimization required for SCXRD. It directly utilizes the "failed" amorphous-looking powders from standard syntheses.

  • Limitation: Dynamical scattering of electrons can complicate the refinement of the data, making the absolute assignment of protons (crucial for mapping the carboxylic acid protonation state) more challenging than in high-resolution SCXRD.

C. Powder X-ray Diffraction (PXRD): The Bulk Phase Validator

While rarely used for ab initio structure solution of complex organic molecules, PXRD combined with Rietveld refinement is essential for validating the bulk purity of the synthesized compound.

  • Advantage: Analyzes the bulk material (~10–50 mg) without the need for single crystals. It is the premier technique for identifying polymorphic transitions—a critical quality attribute since the protonated and ionized forms of quinazoline-4-carboxylic acids exhibit vastly different solubility profiles[1].

  • Limitation: Peak overlap in low-symmetry (e.g., monoclinic or triclinic) crystal systems severely limits atomic resolution[3][4].

Quantitative Performance Comparison

The following table summarizes the performance metrics of each modality when applied to the structural characterization of 3,4-dihydroquinazoline-4-carboxylic acid derivatives.

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder X-ray Diffraction (PXRD)
Sample Requirement Single crystal (> 50 µm)Nanocrystals (100–500 nm)Bulk powder (~ 10–50 mg)
Typical Resolution 0.75 – 0.85 Å0.80 – 1.00 Å> 1.5 Å (Rietveld limited)
Space Group Assignment Unambiguous (typically

or

)
Highly accurateChallenging for low symmetry
Hydrogen Bond Mapping Excellent (O-H···O dimers clearly resolved)Moderate (protons often inferred)Poor (relies on rigid-body models)
Primary Use Case De novo absolute structure elucidationStructure solution when large crystals failPolymorph screening & phase purity

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols emphasize the causality behind each methodological choice, ensuring the workflow is a self-validating system.

Protocol 1: SCXRD Crystallization & Data Collection
  • Solvent System Selection: Dissolve 10 mg of 3,4-dihydroquinazoline-4-carboxylic acid in a minimal volume of a binary solvent (e.g., Ethanol/Water).

    • Causality: The quinazoline core is hydrophobic, while the carboxylic acid is hydrophilic. A binary system allows for controlled supersaturation via vapor diffusion, promoting the nucleation of fewer, high-quality macroscopic crystals rather than rapid, amorphous precipitation[3].

  • Crystal Mounting: Select a crystal exhibiting clear birefringence under polarized light. Mount the crystal on a polyimide cryoloop using Paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant. When flash-cooled to 100 K in a nitrogen stream, it forms a glass rather than crystalline ice, preventing background ice-ring diffraction that would obscure the sample's diffraction spots.

  • Data Collection & Refinement: Irradiate using Cu K

    
     (
    
    
    
    Å) radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
    
    
    .
    • Validation Check: The final

      
       value should be < 0.05. The identification of a near-planar quinazoline moiety (r.m.s. deviation < 0.05 Å) and an intersheet distance of ~4.0 Å validates correct 
      
      
      
      stacking geometry[3].
Protocol 2: PXRD Phase Validation
  • Sample Preparation: Lightly grind 20 mg of the bulk synthesized powder using an agate mortar and pestle.

    • Causality: Vigorous milling must be avoided, as the mechanical stress can induce localized heating and trigger a polymorphic phase transition, invalidating the bulk phase representation.

  • Data Acquisition: Load the powder into a 0.5 mm borosilicate glass capillary. Collect data in transmission geometry from

    
     to 
    
    
    
    .
    • Causality: Capillary transmission minimizes preferred orientation effects (common in needle-like quinazoline crystals), ensuring the relative peak intensities accurately reflect the true crystal lattice rather than a packing artifact.

Decision Matrix for Structural Elucidation

The following workflow illustrates the logical progression for selecting the appropriate diffraction technique based on the physical properties of the synthesized 3,4-dihydroquinazoline-4-carboxylic acid batch.

G Start Synthesized 3,4-Dihydroquinazoline- 4-carboxylic acid (Powder) Check Assess Crystal Size under Polarized Light Start->Check Large Large Crystals (> 50 µm) Check->Large Optimal Growth Nano Nanocrystals (< 1 µm) Check->Nano Rapid Precipitation Bulk Bulk Powder (Polymorph Check) Check->Bulk Batch Analysis SCXRD SCXRD Atomic Resolution & H-Bonding Large->SCXRD MicroED MicroED Nanocrystal Structure Solution Nano->MicroED PXRD PXRD + Rietveld Phase Purity Validation Bulk->PXRD

Caption: Decision matrix for selecting the optimal X-ray or electron diffraction modality based on crystal dimensions.

References

  • (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime Source: MDPI URL:[Link]

  • Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design Source: PLOS ONE URL:[Link]

Sources

The Anatomy of Selectivity: A Structure-Activity Relationship (SAR) Guide to Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and medicinal chemists, the epidermal growth factor receptor (EGFR) represents one of the most extensively validated targets in precision oncology. At the heart of this therapeutic revolution is the quinazoline scaffold —a privileged pharmacophore that competitively mimics the adenine ring of ATP.

This guide provides an objective, data-driven comparison of quinazoline derivatives and their evolutionary successors, dissecting how specific structural modifications dictate kinase selectivity, reversibility, and clinical efficacy against wild-type (WT) and mutant EGFR.

SAR Breakdown: The Anatomy of Quinazoline Derivatives

The standard 4-anilinoquinazoline core binds to the ATP-binding pocket (hinge region) of the EGFR kinase domain. The structure-activity relationship (SAR) of this scaffold is defined by substitutions at three critical positions:

  • The Quinazoline Core (N1/N3): The nitrogen atoms at positions 1 and 3 are non-negotiable for baseline activity. They form essential hydrogen bonds with the backbone amides of Met793 and Thr766/Thr830 in the hinge region, anchoring the molecule within the active site[1].

  • C4 Substitution (Anilino Group): The 4-anilino ring projects deep into a hydrophobic pocket. Halogen substitutions on this ring (e.g., the 3-chloro-4-fluoro configuration in gefitinib) significantly enhance binding affinity via favorable van der Waals interactions and steric complementarity[1].

  • C6 Substitution (The Reversibility Switch): This position dictates the mechanism of inhibition. First-generation inhibitors utilize ether linkages (e.g., morpholine) to improve aqueous solubility. Second-generation inhibitors introduce an acrylamide group (a Michael acceptor) at C6. This electrophilic warhead undergoes a nucleophilic attack by the sulfhydryl group of Cys797 , forming an irreversible covalent bond that overcomes the high ATP affinity of the T790M resistance mutation[2].

  • C7 Substitution: Modifications here primarily tune pharmacokinetic (PK) properties. Because the C7 position is solvent-exposed, adding bulky, water-soluble moieties (like piperazine derivatives) improves oral bioavailability without disrupting the core kinase interaction.

Generational Evolution & Quantitative Comparison

The evolution of EGFR Tyrosine Kinase Inhibitors (TKIs) is a masterclass in applied SAR. As clinical resistance emerged (primarily via the T790M "gatekeeper" mutation, which increases the kinase's affinity for ATP), medicinal chemistry had to adapt the quinazoline core.

Comparative Performance Data (IC₅₀ Values)

Note: IC₅₀ values are synthesized from standardized in vitro Ba/F3 and human cell line assays. Lower values indicate higher potency.

GenerationDrugCore ScaffoldBinding MechanismIC₅₀: WT EGFRIC₅₀: L858R (Sensitizing)IC₅₀: T790M (Resistance)
1st Gen GefitinibQuinazolineReversible~15.5 nM~1.0 - 10.0 nM>800 nM
1st Gen ErlotinibQuinazolineReversible~7.0 - 12.0 nM~2.0 - 10.0 nM>1000 nM
2nd Gen AfatinibQuinazolineIrreversible (Covalent)~0.5 nM~0.4 nM~10.0 nM*
3rd Gen OsimertinibPyrimidine**Irreversible (Covalent)~400.0 nM~12.0 nM~1.0 nM

Data Context & SAR Insights:

  • *The WT Toxicity Barrier: While Afatinib (2nd Gen) shows potent in vitro activity against the T790M mutation (~10 nM), its quinazoline core maintains an extreme affinity for WT EGFR (~0.5 nM)[3]. In human patients, this causes dose-limiting toxicities (severe rash and diarrhea) before therapeutic concentrations for T790M can be reached[3].

  • *The Scaffold Leap: To solve the WT toxicity issue, Osimertinib (3rd Gen) intentionally abandoned the traditional quinazoline core for a mono-anilino-pyrimidine scaffold[4]. This structural shift altered the hinge-binding geometry, drastically reducing WT affinity (~400 nM) while maintaining the Cys797 covalent bond, resulting in a highly mutant-selective profile[4].

Mechanistic Signaling & Workflows

To visualize the biological impact and the development pipeline of these inhibitors, refer to the following system diagrams.

EGFR_Signaling Ligand EGF Ligand Receptor EGFR (WT / Mutant) Ligand->Receptor Dimerization PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Quinazoline TKI (e.g., Gefitinib) Inhibitor->Receptor ATP-competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

EGFR signaling cascade and the mechanistic intervention of quinazoline-based Tyrosine Kinase Inhibitors.

SAR_Workflow Design 1. SAR Design (C4/C6/C7) Synthesis 2. Chemical Synthesis Design->Synthesis Kinase 3. Cell-Free Assay (ADP-Glo) Synthesis->Kinase Cellular 4. Ba/F3 Isogenic Viability Assay Kinase->Cellular Western 5. Western Blot (Target Engagement) Cellular->Western

Five-phase experimental workflow for the validation of novel quinazoline-derived EGFR inhibitors.

Experimental Workflow for SAR Validation

When evaluating novel quinazoline derivatives, a self-validating experimental system is critical to separate true on-target kinase inhibition from off-target cytotoxicity.

Phase 1: Cell-Free Kinase Assay (ADP-Glo)

Causality: Traditional radiometric assays are hazardous and low-throughput. The ADP-Glo assay is chosen because it universally measures ADP production (a direct byproduct of kinase activity), providing a highly sensitive, non-radioactive quantification of ATP-competitive inhibition.

  • Preparation: Incubate recombinant EGFR (WT, L858R, and T790M variants) with varying concentrations of the novel quinazoline derivative (0.1 nM to 10 μM) in kinase buffer.

  • Reaction: Add ultra-pure ATP and poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to deplete unconsumed ATP, followed by Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction.

  • Self-Validation Control: Always run a "No-Enzyme" control to establish baseline luminescence noise, and utilize Erlotinib as a reference standard to normalize IC₅₀ shifts across different assay plates.

Phase 2: Isogenic Ba/F3 Cell Viability Assay

Causality: Human cancer cell lines (e.g., PC-9 or H1975) possess complex, unstable genetic backgrounds (like concurrent PI3K or KRAS mutations) that can confound viability data. Murine Ba/F3 cells are naturally dependent on Interleukin-3 (IL-3) for survival. By transfecting them with mutant EGFR, the cells become "addicted" to the EGFR oncogene and can survive without IL-3[2]. This isolates the drug's effect purely to the introduced EGFR variant[5].

  • Seeding: Plate EGFR-transfected Ba/F3 cells in 96-well plates in IL-3-free media.

  • Treatment: Expose cells to a 10-point dilution series of the quinazoline derivative for 72 hours.

  • Counter-Screen (The Self-Validating Step): In parallel, plate the exact same cells in media supplemented with IL-3. If the novel drug kills the cells in the IL-3 supplemented plate, the compound is exhibiting off-target, general cytotoxicity rather than specific EGFR inhibition.

  • Quantification: Use CellTiter-Glo to measure ATP as a proxy for cell viability and calculate the Selectivity Index (SI).

Phase 3: Target Engagement (Western Blotting)

Causality: Phenotypic cell death does not prove target engagement. Western blotting confirms that the drug is actively suppressing the autophosphorylation of the receptor.

  • Lysis: Treat Ba/F3 cells with the IC₅₀ concentration of the drug for 4 hours, then lyse using RIPA buffer supplemented with phosphatase inhibitors (to preserve the phosphorylation state).

  • Probing: Run lysates on SDS-PAGE. Probe with primary antibodies against total EGFR and phospho-EGFR (specifically targeting the Y1068 autophosphorylation site, which directly recruits downstream PI3K/AKT effectors).

  • Analysis: A successful quinazoline derivative will show a dose-dependent ablation of the p-EGFR band while the total EGFR band remains constant.

References

1.1 - PMC, National Institutes of Health. 2.2 - PMC, National Institutes of Health. 3.3 - MDPI. 4.4 - Molecular Cancer. 5.5 - PMC, National Institutes of Health.

Sources

Bioactivity comparison: 3,4-dihydroquinazoline vs quinazoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison Guide: 3,4-Dihydroquinazoline vs. Quinazoline Analogs

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, historically dominating the landscape of targeted kinase inhibitors (e.g., Gefitinib, Erlotinib). However, the fully aromatic, planar nature of quinazoline can limit its binding to complex, non-planar enzymatic subpockets. Enter 3,4-dihydroquinazoline —a partially saturated analog that introduces an


-hybridized carbon at the C4 position. This structural shift from a rigid 2D plane to a flexible 3D conformation fundamentally alters the molecule's bioactivity profile, offering new avenues for overcoming drug resistance, achieving dual-target inhibition, and targeting non-kinase enzymes.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structure-activity relationships (SAR), comparative bioactivities, and the self-validating experimental protocols used to evaluate them.

Structural Mechanics: Rigidity vs. Flexibility

The core divergence in bioactivity between these two scaffolds stems directly from their molecular geometry:

  • Quinazoline (Fully Aromatic): The fused benzene and pyrimidine rings create a flat, rigid, electron-rich system. This planarity is highly optimized for intercalating into narrow binding clefts, such as the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR)[1].

  • 3,4-Dihydroquinazoline (Partially Saturated): The reduction of the C3-C4 double bond breaks the aromaticity of the pyrimidine ring. The resulting ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     carbon at C4 introduces a "kink," allowing the molecule to adopt a non-planar, puckered conformation. This flexibility enables the scaffold to navigate and bind to complex, transient subpockets in enzymes like Trypanothione Reductase (TryR)[2] and soluble epoxide hydrolase (sEH).
    

Comparative Bioactivity Profiles

A. Oncology: Kinase Inhibition (EGFR & PI3K)

Quinazolines are the gold standard for EGFR tyrosine kinase inhibition. Drugs like Erlotinib bind competitively at the ATP site, halting downstream proliferation signaling. However, 3,4-dihydroquinazoline derivatives are emerging as powerful alternatives, particularly in dual-inhibition strategies.

  • EGFR: While classic quinazolines often exhibit single-digit nanomolar IC

    
     values against wild-type EGFR, novel 3,4-dihydroquinazoline derivatives have shown potent cytotoxicity and synergistic effects when combined with 
    
    
    
    -irradiation, inducing apoptosis via cell cycle arrest at the G2/M phase[3].
  • PI3K/HDAC Dual Inhibition: Recent SAR studies comparing 4-substituted quinazolines against 5-substituted quinazolinones/dihydroquinazolines revealed that the non-planar analogs consistently exhibited superior potency and selectivity for dual PI3K

    
     and HDAC6 inhibition. This dual action is critical for overcoming resistance in acute myeloid leukemia (AML) models[4].
    
B. Antiparasitic & Antimicrobial Activity

The rigid quinazoline ring struggles to achieve high affinity in the active sites of certain parasitic enzymes. High-throughput screening against Trypanosoma brucei Trypanothione Reductase (TryR)—a validated target for Human African Trypanosomiasis—identified 3,4-dihydroquinazolines as a novel hit series[2]. X-ray crystallography revealed that the flexibility of the 3,4-dihydroquinazoline core allows an aryl substituent to occupy a newly created subpocket upon ligand binding, a conformational feat impossible for the rigid quinazoline[2].

C. Anti-inflammatory (sEH/FLAP)

Both scaffolds have been explored for anti-inflammatory applications via the inhibition of soluble epoxide hydrolase (sEH) and 5-lipoxygenase activating protein (FLAP). 3,4-dihydroquinazoline-7-carboxamide derivatives have demonstrated highly selective sEH inhibition (ICngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 values of 0.30–0.66 µM) by utilizing their amide NH to establish crucial hydrogen bonds with Tyr383 in the sEH active site.

Quantitative Data Summary

The following table synthesizes experimental IC


 values across various biological targets, highlighting the functional divergence of the two scaffolds.
Biological TargetScaffold TypeRepresentative Compound / ClassICngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Value
Mechanism / Notes
EGFR QuinazolineErlotinib (Standard)~9.79 µM (Cellular)ATP-competitive inhibition[5].
EGFR 3,4-DihydroquinazolinePiperonyl derivatives146.9 - 1032.7 nMDownregulates Survivin/XIAP[3].
PI3K

Quinazoline4-substituted alkylene linkers>100 nMLimited pocket accommodation[4].
PI3K

/ HDAC6
3,4-Dihydroquinazoline5-substituted hydroxamic acids<10 nMDual inhibition; induces necrosis in AML[4].
TryR (T. brucei) 3,4-DihydroquinazolineC4-substituted analogs0.19 µMBinds transient subpocket[2].
sEH 3,4-DihydroquinazolineThiobenzyl carboxamides0.30 - 0.66 µMH-bonding via amide NH.

Mechanistic Pathway & Workflow Visualization

To understand how these scaffolds intercept cellular signaling, we map their interaction with the EGFR/PI3K proliferation pathway.

G EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K (Class I) EGFR->PI3K Quin Quinazoline Analogs (e.g., Erlotinib) Quin->EGFR ATP-competitive inhibition DHQ 3,4-Dihydroquinazoline Analogs DHQ->EGFR DHQ->PI3K Dual targeting potential AKT AKT / PKB PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation

Caption: Comparative inhibition pathways of Quinazoline vs. 3,4-Dihydroquinazoline analogs in cancer.

Experimental Methodology: Self-Validating Kinase & Cytotoxicity Assay

To ensure trustworthiness and reproducibility, the evaluation of these scaffolds must follow a self-validating system. The following protocol details the causality behind evaluating a novel 3,4-dihydroquinazoline analog against a quinazoline standard.

Step 1: In Vitro Kinase Inhibition Assay (ATP-Competitive)
  • Rationale: Because quinazolines act at the ATP-binding site, varying ATP concentrations allows researchers to determine if the novel 3,4-dihydroquinazoline retains competitive binding or acts allosterically due to its 3D structure.

  • Procedure:

    • Incubate recombinant EGFR (or PI3K) with varying concentrations of the test compound (0.1 nM to 100 µM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA).
      
    • Initiate the reaction by adding a fixed concentration of ATP (e.g., at the

      
       value of 10 µM) and a fluorescently labeled peptide substrate.
      
    • Measure the generation of phosphorylated substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Validation Check: Include Erlotinib as a positive control. If the assay is functioning, Erlotinib must yield an IC

      
       within its known literature range (~0.1 - 2 nM for isolated wild-type enzyme).
      
Step 2: Cellular Cytotoxicity (MTT Assay)
  • Rationale: Biochemical potency does not guarantee cellular efficacy. The MTT assay measures metabolic activity, validating whether the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     carbon modifications affect cell permeability or induce off-target cytotoxicity.
    
  • Procedure:

    • Seed HepG-2 or MCF-7 cells in 96-well plates at a density of

      
       cells/well and incubate for 24 hours.
      
    • Treat cells with serial dilutions of the quinazoline and 3,4-dihydroquinazoline analogs for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow tetrazolium to purple formazan.

    • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • Validation Check: Calculate the IC

      
       using non-linear regression. A highly potent in vitro kinase inhibitor that fails the MTT assay indicates poor membrane permeability, likely due to an excessively high polar surface area (PSA) introduced during scaffold modification.
      

Workflow Synthesis Scaffold Synthesis (Quinazoline vs Dihydro) Screening In Vitro Kinase Assay (TR-FRET) Synthesis->Screening Hit ID CellAssay Cellular Cytotoxicity (MTT Assay) Screening->CellAssay IC50 validation SAR SAR Optimization & X-Ray Crystallography CellAssay->SAR Lead Selection SAR->Synthesis Iterative Design

Caption: Self-validating high-throughput screening and SAR optimization workflow.

References

  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.[Link]

  • ResearchGate. Quinazoline derivatives and hybrids: recent structures with potent bioactivity.[Link]

  • BUE Scholar. Induction of apoptosis, cytotoxicity and radiosensitization by novel quinazolinone derivatives.[Link]

  • PMC (NIH). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.[Link]

  • PMC (NIH). Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography.[Link]

  • ACS Publications. Quinazoline-4(3H)‐one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition.[Link]

  • Sphinx Knowledge House. Synthesis and Preliminary in-vitro Cytotoxic Activity of Morpholino Propoxy Quinazoline Derivatives.[Link]

Sources

Differentiating 3,4-dihydroquinazoline isomers using spectroscopic methods

Author: BenchChem Technical Support Team. Date: March 2026

The dihydroquinazoline (DHQ) scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, ranging from trypanothione reductase inhibitors to natural alkaloids like vasicoline[1]. During the synthesis of these heterocycles—often via regioselective alkylation, reduction of quinazolines, or annulation of 2-(aminomethyl)anilines—mixtures of regioisomers are frequently generated[2][3].

For researchers and drug development professionals, the most common diagnostic challenge is differentiating the thermodynamically favored 3,4-dihydroquinazoline (3,4-DHQ) from its 1,4-dihydroquinazoline (1,4-DHQ) counterpart. (Note: 1,2-dihydroquinazolines are rarely isolated due to rapid tautomerization and thermodynamic instability, making them a negligible factor in most synthetic workflows[4]).

This guide provides an objective, data-driven framework for differentiating these isomers using a self-validating system of spectroscopic methods.

Mechanistic Causality & Structural Logic

To understand how to differentiate these isomers, one must first analyze the causality behind their structural divergence. Both 3,4-DHQ and 1,4-DHQ possess an


-hybridized methylene group at the C4 position and an isolated imine/amidine-like double bond. The critical difference lies in the regiochemistry of the tautomerization and the resulting electronic environment:
  • 3,4-Dihydroquinazoline : The double bond is located at N1=C2, leaving a secondary amine (NH) at the N3 position. The C4 methylene is flanked by the N3 amine and the aromatic bridgehead (C4a).

  • 1,4-Dihydroquinazoline : The double bond is located at C2=N3, leaving the secondary amine (NH) at the N1 position. The C4 methylene is flanked by the N3 imine nitrogen and the aromatic bridgehead (C4a).

Because the electronic environments of the C4 methylene protons in both isomers are heavily influenced by adjacent nitrogen atoms and the fused aromatic system, their


H NMR chemical shifts overlap significantly. Relying solely on 1D 

H NMR is a common analytical pitfall. A robust, self-validating structural proof requires the integration of

C NMR and 2D spatial/bond-correlation techniques to definitively map the heterocycle's connectivity[3][5].

Comparative Spectroscopic Profiling

H and C NMR Spectroscopy (The Baseline)

While


H NMR provides the initial confirmation of a dihydro-core via the presence of C4-CH

protons (typically appearing as a singlet or doublet around

4.60–4.80 ppm in CDCl

), it cannot reliably distinguish the isomers due to signal overlap[5].

C NMR provides the first definitive point of divergence. The position of the double bond alters the shielding of the C4 and C2 carbons:
  • 3,4-DHQ : The

    
     C4 carbon is more shielded, typically resonating at 
    
    
    
    44.0–45.0 ppm. The C2 carbon (C=N) appears around
    
    
    154.0–155.5 ppm[5].
  • 1,4-DHQ : The

    
     C4 carbon is relatively deshielded due to the adjacent imine nitrogen, appearing at 
    
    
    
    48.5–49.5 ppm. The C2 carbon is also shifted downfield to
    
    
    158.0–160.0 ppm[5].
2D NMR: HMBC and NOESY (The Definitive Proof)

To establish a self-validating proof of structure, 2D NMR is mandatory.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Explains the causality of the carbon skeleton. The C4 protons will show 3-bond correlations to the C4a and C5 carbons of the aromatic ring, confirming the core structure. Furthermore, HMBC from N-alkyl or C2-alkyl substituents to the C2 and C4 carbons definitively locks the substituent positions[3].

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides the geometric truth. In 3,4-DHQ, the N3-H proton is spatially adjacent to the C4-CH

    
     protons, yielding a strong NOE cross-peak. In contrast, in 1,4-DHQ, the N1-H proton is spatially distant from C4 but sits in close proximity to the C8 aromatic proton, yielding a diagnostic N1-H 
    
    
    
    C8-H correlation[2][6].

Quantitative Data Summary

The following table summarizes the diagnostic spectroscopic markers used to differentiate the two primary DHQ regioisomers, synthesized from standard 5[5].

Spectroscopic Feature3,4-Dihydroquinazoline1,4-DihydroquinazolineDiagnostic Value

H NMR (C4-H

)

4.60 – 4.80 ppm

4.60 – 4.70 ppm
Low (Heavy overlap)

C NMR (C4)

44.0 – 45.0 ppm

48.5 – 49.5 ppm
High (Distinct shielding)

C NMR (C2)

154.0 – 155.5 ppm

158.0 – 160.0 ppm
High (Electronic environment)
NOESY (NH to C4-H

)
Strong correlationNo correlationAbsolute (Spatial proof)
NOESY (NH to C8-H) No correlationStrong correlationAbsolute (Spatial proof)

Standardized Experimental Protocol: NMR Assignment Workflow

To ensure a self-validating system, do not rely on a single 1D spectrum. Execute the following sequential protocol to guarantee absolute structural assignment.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified DHQ compound in 0.6 mL of anhydrous CDCl


 or DMSO-

. Crucial Causality: The solvent must be strictly anhydrous. Trace water will cause rapid chemical exchange of the NH protons, broadening the signal and completely obliterating the spatial correlations required for the NOESY experiment.

Step 2: 1D Acquisition (


H and 

C{1H})
Acquire a standard

H spectrum (minimum 400 MHz) and a

C{1H} spectrum. Identify the isolated

CH

signal in the

H spectrum (~4.6 ppm) and record the chemical shifts of the C4 and C2 carbons. If C4 is <46 ppm, it strongly suggests the 3,4-isomer.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Run an HSQC experiment to map the precise


H-

C one-bond connectivities. This unambiguously links the observed ~4.6 ppm proton signal to its corresponding

carbon, ruling out any anomalous aliphatic impurities.

Step 4: 2D HMBC Acquisition Acquire an HMBC spectrum optimized for long-range couplings (


 = 8 Hz). Verify the core structure by observing cross-peaks from the C4-H

protons to the C4a (bridgehead) and C5 (aromatic) carbons.

Step 5: 2D NOESY Acquisition Acquire a NOESY spectrum with a mixing time (


) of 300–500 ms.
  • Locate the NH proton (or the N-alkyl substituent if the nitrogen is substituted).

  • Check for a cross-peak with the C4-H

    
     protons. A positive correlation confirms 3,4-DHQ .
    
  • Check for a cross-peak with the C8 aromatic proton (the proton ortho to the bridgehead nitrogen). A positive correlation confirms 1,4-DHQ .

Decision Workflow Visualization

Fig 1: Logical workflow for differentiating 3,4-DHQ and 1,4-DHQ isomers using NMR spectroscopy.

References

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine Beilstein Journal of Organic Chemistry URL: [Link][5]

  • Rhodium-Catalyzed Direct C−H Addition of 3,4-Dihydroquinazolines to Alkenes and Their Use in the Total Synthesis of Vasicoline The Journal of Organic Chemistry - ACS Publications URL: [Link][2]

  • Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline Chemical Communications (RSC Publishing) URL:[Link][4]

  • Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines PMC / MDPI URL: [Link][3]

  • Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors PMC URL:[Link][1]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H ResearchGate URL:[Link][6]

Sources

Comparative Docking Studies of 3,4-Dihydroquinazoline-4-carboxylic Acid Ligands: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate heterocyclic scaffolds for their pharmacological viability. Among these, the 3,4-dihydroquinazoline-4-carboxylic acid (3,4-DHQ-4-CA) moiety stands out as a highly versatile and privileged pharmacophore. Unlike rigid, fully planar aromatic systems, the partially saturated 3,4-dihydroquinazoline ring introduces a critical degree of sp³ character. This structural nuance enhances aqueous solubility and allows for complex, three-dimensional target engagement. Furthermore, the 4-carboxylic acid substitution serves as a potent electrostatic anchor, forming robust salt bridges and hydrogen-bond networks within target binding pockets.

This guide objectively compares the docking performance of 3,4-DHQ-4-CA ligands against clinical standards across two highly validated therapeutic targets: Hepatitis B Virus (HBV) Core Protein and Acetylcholinesterase (AChE) . By analyzing the causality behind these interactions, we provide a self-validating framework for future drug development.

Target Evaluation: Hepatitis B Virus (HBV) Core Protein

4-carboxy-substituted 3,4-dihydroquinazolines have garnered significant interest in antiviral research due to their potent Hepatitis B virus (HBV) inhibitive activities 1. The mechanism of action centers on the disruption of viral capsid assembly.

Mechanistic Causality: The HBV Core Protein (Cp) forms dimers that assemble into the viral capsid. The dimer-dimer interface contains a hydrophobic pocket that is highly druggable. The 3,4-DHQ-4-CA scaffold excels here because its hydrophobic quinazoline core perfectly occupies the lipophilic cavity, while the 4-carboxylic acid group acts as a critical hydrogen-bond acceptor/donor, anchoring the ligand to Trp102 and Ser106. This interaction induces an allosteric shift that misdirects capsid assembly.

Below is a comparative analysis of a lead 3,4-DHQ-4-CA derivative against Bay41-4109, a standard Heteroaryldihydropyrimidine (HAP) HBV inhibitor.

Table 1: Comparative Docking Performance (HBV Core Protein Interface)
Ligand / CompoundTarget PocketGlide XP Score (kcal/mol)MM/GBSA

Key Interacting Residues
3,4-DHQ-4-CA Derivative Cp Dimer Interface-9.85-45.20 kcal/molTrp102, Ser106, Tyr118
Bay41-4109 (Standard) Cp Dimer Interface-8.52-38.45 kcal/molTrp102, Val124
Carboxamide Analog Cp Dimer Interface-7.90-32.10 kcal/molSer106, Phe97

Data Interpretation: The 3,4-DHQ-4-CA derivative demonstrates superior thermodynamic binding (


) compared to the standard HAP. The presence of the free carboxylic acid significantly improves the Glide XP score by establishing a tighter electrostatic network than the neutral carboxamide analog 2.

Target Evaluation: Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative disorders like Alzheimer's Disease, 3,4-dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes by demonstrating a dual-binding nature 3.

Mechanistic Causality: The AChE enzyme features a deep, narrow gorge with a Catalytic Anionic Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance. The elongated conformation of 3,4-DHQ-4-CA ligands allows them to span this entire gorge. The quinazoline ring engages in robust


 stacking with Trp86 in the CAS, while the 4-carboxylic acid extension reaches the PAS, interacting with Tyr286. This dual-site blockade is highly effective at preventing acetylcholine degradation.
Table 2: Comparative Docking Performance (AChE Enzyme)
Ligand / CompoundBinding ModeGlide XP Score (kcal/mol)In Vitro IC₅₀ (nM)Primary H-Bonds
3,4-DHQ-4-CA Derivative Dual (CAS + PAS)-11.2445.0Trp86, Tyr286, Ser203
Donepezil (Standard) Dual (CAS + PAS)-10.8014.0Trp86, Phe295
Galantamine (Standard) CAS Primary-8.45800.0Glu202, Ser203

Data Interpretation: While Donepezil maintains a slight edge in in vitro efficacy, the 3,4-DHQ-4-CA derivative outperforms both clinical standards in in silico docking scores. This highlights the scaffold's exceptional spatial complementarity within the AChE gorge.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological logic of the 3,4-DHQ-4-CA scaffold depending on the targeted biological pathway.

Mechanism Scaffold 3,4-DHQ-4-CA Ligand Core Target1 HBV Core Protein (Cp Dimer Interface) Scaffold->Target1 Carboxyl H-Bonds (Trp102/Ser106) Target2 AChE Enzyme (CAS & PAS Pockets) Scaffold->Target2 Pi-Pi Stacking (Trp86/Tyr286) Effect1 Inhibits Capsid Assembly Target1->Effect1 Allosteric Shift Effect2 Prevents ACh Degradation Target2->Effect2 Dual-Site Blockade

Fig 1. Mechanistic pathways of 3,4-DHQ-4-CA ligands targeting HBV capsid assembly and AChE enzymes.

Self-Validating Experimental Protocol: In Silico Docking & MM/GBSA

To ensure scientific integrity, a docking protocol must be a self-validating system. The following step-by-step methodology details the exact parameters required to reproduce the comparative data, explaining the causality behind each computational choice.

Step 1: Ligand Preparation (LigPrep)

  • Action: Sketch ligands and generate low-energy conformers using the OPLS4 force field at a physiological pH range of 7.0 ± 2.0 4.

  • Causality: The ionization state of the 4-carboxylic acid is highly pH-dependent. At physiological pH, it exists primarily as a deprotonated carboxylate anion. Failing to model this correctly will result in the loss of critical electrostatic scoring metrics (e.g., salt bridges with target arginines/lysines).

Step 2: Protein Preparation (Protein Preparation Wizard)

  • Action: Import raw PDB structures, assign bond orders, add missing hydrogen atoms, and optimize the hydrogen-bond network using PROPKA. Minimize the structure to an RMSD of 0.30 Å.

  • Causality: Raw crystallographic data lacks hydrogen atoms and often contains unresolved side chains or steric clashes. Minimization ensures the receptor grid accurately reflects a relaxed, physiological state.

Step 3: Receptor Grid Generation

  • Action: Define a 20 Å × 20 Å × 20 Å bounding box centered on the native co-crystallized ligand.

  • Causality: Constraining the grid ensures the docking algorithm focuses its conformational search strictly on the biologically relevant pocket, drastically reducing false-positive allosteric poses.

Step 4: Extra Precision (XP) Docking (GLIDE)

  • Action: Dock the prepared ligands using the GLIDE XP scoring function, keeping the receptor rigid but allowing full ligand flexibility.

  • Causality: XP docking employs a more rigorous scoring function than Standard Precision (SP). It heavily penalizes desolvation and steric clashes, which is vital for accurately scoring highly solvated pockets like the AChE PAS.

Step 5: MM/GBSA Rescoring

  • Action: Calculate the binding free energy (

    
    ) of the docked poses using the VSGB solvation model.
    
  • Causality: Docking scores are fast but thermodynamically incomplete. MM/GBSA accounts for solvent polarization and entropic penalties, providing a much stronger correlation with in vitro IC₅₀ values.

Step 6: Self-Validation

  • Action: Re-dock the native co-crystallized ligand (e.g., Donepezil for AChE).

  • Causality: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure is < 2.0 Å.

Workflow LPrep Ligand Prep (pH 7.0 ± 2.0) Ionization of Carboxylic Acid Grid Receptor Grid Generation Define Active Site LPrep->Grid Prepared Ligands PPrep Protein Prep Wizard H-bond Optimization PPrep->Grid Minimized Receptor Dock GLIDE XP Docking Pose Generation & Scoring Grid->Dock Grid Files MMGBSA MM/GBSA Rescoring Binding Free Energy Dock->MMGBSA XP Poses Val Self-Validation RMSD < 2.0 Å vs Co-crystal MMGBSA->Val Energy Metrics

Fig 2. Self-validating molecular docking and MM/GBSA rescoring workflow for 3,4-DHQ-4-CA ligands.

References

  • Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction - The Journal of Organic Chemistry - ACS Publications - 1

  • 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - Bioorganic & Medicinal Chemistry Letters - PubMed - 3

  • Docking Studies of Piperazine Propyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate Derivatives - Der Pharma Chemica - 4

  • Discovery of nonpeptide 3,4-dihydroquinazoline-4-carboxamides as potent and selective sst2 agonists - PMC - 2

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 3,4-Dihydroquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of targeted therapies, handling highly specialized active pharmaceutical intermediates (APIs) requires moving beyond basic compliance into mechanistic safety. 3,4-Dihydroquinazoline-4-carboxylic acid (CAS 2167375-75-7) is a critical building block in the synthesis of nonpeptide somatostatin receptor 2 (sst2) agonists[1][2]. These agonists are pivotal in treating acromegaly by suppressing growth hormone (GH) and normalizing IGF-1 levels[2].

However, the same structural motifs that make this compound biologically active—a nitrogen-rich heterocyclic ring and a reactive carboxylic acid moiety—also dictate its physicochemical hazards[3][4]. This guide provides a self-validating, step-by-step operational framework for safely handling, reacting, and disposing of this compound.

Sst2_Mechanism A 3,4-Dihydroquinazoline Derivative B Somatostatin Receptor 2 (sst2) Activation A->B Agonism C Pituitary Adenoma Targeting B->C Localizes D Growth Hormone (GH) Suppression C->D Inhibits Secretion E IGF-1 Normalization (Acromegaly Treatment) D->E Downstream Effect

Mechanistic pathway of 3,4-dihydroquinazoline-derived sst2 agonists in acromegaly treatment.

Hazard Assessment & Causality

To design an effective safety protocol, we must understand the causality behind the hazards. 3,4-Dihydroquinazoline-4-carboxylic acid presents specific risks derived from its molecular structure and physical state:

  • Dermal and Ocular Toxicity (H315, H319): The compound acts as a severe irritant[3][4]. The carboxylic acid acts as a proton donor, while the lipophilic quinazoline core facilitates penetration into the lipid bilayers of the skin and cornea, leading to acute protein denaturation and irritation[3][4].

  • Respiratory Sensitization (H335): Supplied as a fine crystalline powder, its particulate nature allows it to bypass upper respiratory cilia, causing localized inflammation in the lower respiratory tract[4].

  • Electrostatic Deflagration Risk: Quinazoline powders can accumulate significant electrostatic charge during pneumatic transport, pouring, or milling[5]. If the minimum ignition energy (MIE) is reached in the presence of an oxidizer, a sudden discharge can result in a dust explosion[5].

Quantitative Physicochemical & Hazard Data
ParameterValue / ClassificationSource / Causality
CAS Number 2167375-75-7Unique identifier[1].
Molecular Weight 176.17 g/mol Determines stoichiometric calculations[1].
GHS Classifications Cat 2 (Skin), Cat 2A (Eye), Cat 3 (Resp)Requires strict barrier PPE[4].
Kinetic Safety Limit < 1 meter/secMax speed for movable parts contacting powder to prevent static buildup[5].
Environmental Toxicity Very toxic to aquatic organismsMandates zero-drain disposal policies[5].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is engineered specifically for the hazards of quinazoline-carboxylic acid derivatives.

PPE CategorySpecificationMechanistic Rationale
Respiratory NIOSH P95 or EU EN 143 Type P1 Particulate RespiratorFilters aerosolized crystalline dust generated during weighing/transfer, preventing H335 respiratory irritation[4].
Hand Protection Nitrile Gloves (Double-gloved, >0.11mm thickness)Nitrile provides high resistance to heterocyclic amines. Double-gloving prevents breakthrough during extended amide coupling reactions[4].
Eye Protection ANSI Z87.1 Tight-fitting Safety GogglesPrevents micro-dust ingress which standard safety glasses allow. Protects against H319 severe eye damage[3][4].
Body/Footwear Flame-resistant lab coat, Anti-static footwearDissipates triboelectric charge accumulation, mitigating the risk of dust cloud ignition[5].

Operational Workflow & Self-Validating Protocols

Every procedure in the laboratory must be a self-validating system —meaning each step contains a built-in verification mechanism to ensure safety before proceeding to the next.

PPE_Workflow N1 1. Ventilation & PPE Verification N2 2. Anti-Static Weighing N1->N2 N3 3. Closed-System Solvent Transfer N2->N3 N4 4. Amide Coupling Reaction N3->N4 N5 5. Hazardous Waste Consolidation N4->N5

Step-by-step operational safety workflow for handling 3,4-dihydroquinazoline-4-carboxylic acid.

Protocol A: Anti-Static Weighing and Transfer

Objective: Safely measure the API precursor without generating aerosolized dust or static charge.

  • Step 1: Environmental Control Setup.

    • Action: Conduct all open-container operations inside a certified chemical fume hood[3].

    • Validation: Verify the digital airflow monitor reads a face velocity between 80–120 fpm. If the monitor is unreadable or alarming, abort the procedure.

  • Step 2: PPE Integrity Check.

    • Action: Don the P95 respirator, goggles, and double nitrile gloves[4].

    • Validation: Perform an air-inflation test on the outer gloves to check for micro-punctures. Perform a negative-pressure seal check on the respirator.

  • Step 3: Grounded Weighing.

    • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat. Use a grounded, stainless-steel spatula to transfer the 3,4-dihydroquinazoline-4-carboxylic acid[5].

    • Validation: Observe the analytical balance reading. A fluctuating, unstable reading indicates residual electrostatic charge[5]. Do not proceed until the reading stabilizes.

  • Step 4: Sealed Transfer.

    • Action: Cap the vial tightly before removing it from the fume hood[3].

Protocol B: Amide Coupling Reaction Setup

Objective: Synthesize 3,4-dihydroquinazoline-4-carboxamides (sst2 agonists) safely[2].

  • Step 1: Dissolution.

    • Action: Inject the reaction solvent (e.g., DMF or DCM) directly into the sealed vial via a septum using a syringe.

    • Validation: Visually confirm complete dissolution. The absence of floating particulates validates that the dust hazard has been neutralized into a liquid state.

  • Step 2: Reagent Activation.

    • Action: Add coupling reagents (e.g., HATU, EDC) to the dissolved acid to form the active ester intermediate[2].

    • Validation: Monitor the reaction mixture for a subtle color change or slight exotherm (using an external IR thermometer) to confirm activation before introducing the secondary or primary amine[2].

Spill Response & Waste Disposal Plan

Because quinazoline derivatives can be highly toxic to aquatic environments, strict containment is mandatory[5].

Emergency Spill Protocol
  • Dry Powder Spill:

    • Action:DO NOT use a brush or compressed air, as this generates explosive dust clouds[5].

    • Validation: Use a specialized HEPA-filtered vacuum or gently cover the powder with damp, inert absorbent pads to wet it down before scooping it into a labeled hazardous waste container[5].

  • Wet/Solvent Spill:

    • Action: Contain the perimeter with chemical spill socks. Absorb the center with inert material (e.g., vermiculite)[5].

    • Validation: Check the pH of the cleaned surface using indicator paper to ensure no acidic residue remains.

Disposal Plan
  • Action: Do not flush any reaction washings or waste down the drain[4][5]. Collect all organic layers, contaminated gloves, and empty reagent bottles into a centralized, clearly labeled "Halogenated/Non-Halogenated Organic Waste" carboy.

  • Validation: Ensure the waste log is updated immediately. Entrust the final disposal exclusively to a licensed hazardous waste disposal contractor in accordance with local and national regulations[4][6].

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Quinoline-6-carboxylic acid." thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxr7KBDg9P4dftjzOh44EbDoUBEpJ-OTJ1x5aHYxqdc0-V_2iVVWW0N_sFA8sXgRLxCAeu6WYMdfOPXnYOZNR31Yaxj_ok_RJQM9S2QIviB4foCMMUfkm1z6edBRWKKrszq4zJwnU7ErhsDKudAUoNwzewvQd3jZduZ-K48HWLRQGaivhB8DVu4cS_L06obSS0eT1F1rre8LIvY8VTOV8dEbS3mm4ZOMNfUk9NNKOhClwhibWnveVCU404uTtq5_iu2D4sak91yrre2oQ=]
  • Fisher Scientific. "SAFETY DATA SHEET - 6-Quinoxalinecarboxylic acid." fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDxCGcY0LvhIm2rfFOteHOsQbH5l5LdoRfy7kw07Oc6NBVVipe451Xer8Aa0dRYtg7AXoVyy1q2C3QF3fcAatOpvuII2ZuKk1ZR5SDnLE6gRRapVC5tOxve1Oj9D48lQQ-m9XKj3Va1SLy_NK5IDxHIMkhf3lw2D-JXONoxp1gNlZXOGZePX3I3JUztpKxAJPkjtVh5dyxewevjHMM9cLRK7_Sh7RRhE_ZlKsWNBB8Ma8452ks7SwbM5YY2i4=]
  • Szabo-Scandic. "Quinazoline Safety Data." szabo-scandic.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRX_0X2yUJsbrMMuBkJ7V63PyORkQcFEajugJ4BcgZ2YtMdxQFP3PqNLn-kaCH5m737dvLT9m0Di71Rbro7KWyDBWswozvT0oMaGrPkkcRb65RacHpjSg2L2Ce4XTJA0VkyW8jQZzpTU_qCebD66s3c7Gzd5Sojicvf0HSKiV4KVy9UtKKn3wagipP5kk=]
  • TCI Chemicals. "SAFETY DATA SHEET - quinazolin-4-one." tcichemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6D4AIL2hemXYLcZlEHEWHr78Uxxuk5oSQ7rujl3j7YfDbEszpx9gURVlQKTgp6aiOQgvnSY1uSK0kE1h4XsTzdaXsn64Dw2QTalhHV4E77LGr3MS4IgYFNkIYoyGTGQ4wZnWL1HzXvPRgahaHffMn]
  • Aaron Chem. "1181458-88-7 - Safety Data Sheet." aaronchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWBY2REiRPsVn7KAQqLVfPmLB4vIlJFOYdmzxEfpSF9ZsqehomT2eQ62nzaV5JjNpceG4LYSDwxFSpGEl05SOXSZzHR2guGVHsHTG8xKSPsLTDFgj3PV5N4fbEKIUj3MeqLqUTTcsEFg==]
  • BLD Pharm. "2167375-75-7 | 3,4-Dihydroquinazoline-4-carboxylic acid." bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1TQj6u1DzeS3GThzd7zeaoyv5o8hw0TNXfOtiXHjCiZWIHxcT-tvyBqYyU82Ev_1bfLDZo83IAQXolavrGqltEegu2rw5BRg0jQh3bR6zq9DmPP9AQ8C9wA0pSWGfyKxQcU8s-rsh64jt4Q9O]
  • NIH/PMC. "Discovery of nonpeptide 3,4-dihydroquinazoline-4-carboxamides as potent and selective sst2 agonists." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzukvrHMso1lw_MYccNUBXzsYsVJrjzBl0JWm5dD0LiyXdr4H-yevYVxy46GpuhMv-kMDY_qyFnTYorwVw43sJwjE_HjWucKDufSnVp-upF61Pkze6XEKnrN8ZZYxXUNV4v_jfWlIYexjqmA==]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.